5-formyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-formyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1-2H,(H,6,7)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGDPHHWRAINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-Formyl-1H-pyrazole-3-carboxylic Acid
CAS: 854699-16-4 Formula: C₅H₄N₂O₃ Molecular Weight: 140.10 g/mol
Executive Summary
5-Formyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic scaffold critical to modern drug discovery. Characterized by its amphoteric nature and dual reactivity (electrophilic aldehyde and nucleophilic/acidic carboxylate), it serves as a "linchpin" intermediate for synthesizing complex bioactive molecules. Its structural rigidity and ability to participate in hydrogen bond networks make it an ideal bioisostere for phenyl rings in kinase inhibitors, GPCR antagonists (specifically P2Y14R), and metal-organic frameworks (MOFs).
This guide provides a rigorous technical analysis of the compound's synthesis, reactivity profile, and application in high-throughput medicinal chemistry.
Chemical Profile & Tautomerism
The compound exists in a dynamic equilibrium of tautomers, a feature that significantly influences its reactivity and binding affinity.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas. |
| Melting Point | >250 °C (dec.)[1][2][3] | High lattice energy due to intermolecular H-bonding. |
| pKa (Acid) | ~3.5 | Carboxylic acid proton. |
| pKa (Base) | ~2.0 | Pyrazole nitrogen protonation. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (DCM, Hexane). |
Tautomeric Equilibrium
In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. While the CAS name specifies 1H-pyrazole, the compound is effectively a mixture of 3-formyl-1H-pyrazole-5-carboxylic acid and 5-formyl-1H-pyrazole-3-carboxylic acid .
-
Implication: When performing N-alkylation, this equilibrium leads to regioisomeric mixtures (N1-alkyl vs. N2-alkyl) unless specific conditions (steric bulk or solvent polarity) are employed to direct selectivity.
Validated Synthesis Protocol
Direct commercial sourcing can be expensive or limited. The following protocol describes a robust, scalable 3-step synthesis starting from commercially available ethyl 2,4-dioxovalerate. This route avoids the over-oxidation issues common with KMnO₄.
Step 1: Knorr Pyrazole Synthesis
Reaction: Condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.
-
Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (0.5 M).
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyls followed by dehydration.[4]
-
Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
-
Yield: >90%.
Step 2: Riley Oxidation (Key Step)
Reaction: Selective oxidation of the activated methyl group to an aldehyde using Selenium Dioxide (SeO₂).
-
Reagents: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), SeO₂ (1.2 eq), Dioxane/Water (95:5).
-
Conditions: Reflux (100°C), 4–6 hours.
-
Critical Control: Monitor via TLC/LCMS. Prolonged heating can lead to the carboxylic acid (over-oxidation).
-
Workup: Filter through Celite to remove red selenium precipitate. Concentrate filtrate.
-
Product: Ethyl 5-formyl-1H-pyrazole-3-carboxylate.
Step 3: Controlled Hydrolysis
Reaction: Saponification of the ethyl ester without degrading the sensitive aldehyde.
-
Reagents: LiOH·H₂O (2.5 eq), THF/Water (1:1).
-
Why LiOH? Milder than NaOH; prevents Cannizzaro disproportionation of the aldehyde.
-
Isolation: Acidify carefully to pH 3–4 with 1M HCl. The product precipitates.[1]
-
Product: 5-Formyl-1H-pyrazole-3-carboxylic acid .[6]
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway ensuring regioselectivity and functional group tolerance.
Reactivity & Derivatization Strategies
The compound acts as a divergent core . The aldehyde and carboxylic acid handles are orthogonal, allowing sequential functionalization.
The "Aldehyde First" Strategy
The aldehyde is more reactive and prone to oxidation/reduction. It is standard practice to functionalize the aldehyde before coupling the carboxylic acid, or to protect the acid as an ester.
-
Reductive Amination: Reacts with primary amines (R-NH₂) + NaBH(OAc)₃ to form aminomethyl derivatives. Crucial for introducing solubility-enhancing groups (e.g., morpholine, piperazine).
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides generates vinyl-pyrazoles, extending conjugation for fluorophores or Michael acceptors.
-
Hantzsch Synthesis: Condensation with 1,3-dicarbonyls to form dihydropyridines.
The "Acid First" Strategy
-
Amide Coupling: Standard HATU/EDC conditions work well.
-
Note: The pyrazole NH does not require protection during amide coupling if 1 equivalent of base is accounted for, but N-protection (Boc/THP) improves solubility and yield.
-
Divergent Reactivity Map
Figure 2: Functionalization pathways demonstrating the scaffold's versatility in library generation.
Applications in Drug Discovery
Case Study: P2Y14R Antagonists
Research has identified 5-substituted pyrazole-3-carboxamides as potent antagonists of the P2Y14 receptor, a target for inflammation and immune disorders.
-
Mechanism: The pyrazole core mimics the uracil moiety of the natural ligand (UDP-glucose).
-
Role of CAS 854699-16-4: The carboxylic acid forms the primary amide bond (the "tail" of the drug), while the formyl group is converted into a lipophilic aromatic moiety (the "head") via reductive amination or Suzuki coupling (after converting CHO to halide).
Kinase Inhibition
The 3-amido-5-aryl-pyrazole motif is a privileged structure in kinase inhibitors (e.g., similar to the core of Ruxolitinib or Tozasertib). The 5-formyl group allows for the precise installation of the "gatekeeper" interacting residue.
Handling & Safety (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
GHS Classification: H315, H319, H335.
-
Storage: 2–8°C. Hygroscopic. Store under Argon/Nitrogen.
-
Stability: Aldehyde is susceptible to air oxidation to the dicarboxylic acid over time. Verify purity via 1H-NMR (Aldehyde peak ~9.8–10.0 ppm) before use.
References
-
Matrix Fine Chemicals. (n.d.). 5-Formyl-1H-pyrazole-3-carboxylic acid Product Data. Retrieved from
-
PubChem. (2025).[6][7] Ethyl 5-formyl-1H-pyrazole-3-carboxylate (Precursor Data). National Library of Medicine. Retrieved from
-
Li, Z., et al. (2022).[1] Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists. Journal of Medicinal Chemistry, 65(23), 15967-15990. Retrieved from
-
BenchChem. (2025).[4] Mechanism and Synthesis of Pyrazoles from Ethyl 2,4-dioxopentanoate. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007).
Sources
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-formylpyrazole-3-carboxylic acid chemical properties
This technical guide details the chemical properties, synthesis, and applications of 5-formylpyrazole-3-carboxylic acid , a bifunctional heterocyclic building block critical in drug discovery and materials science.[1]
Executive Summary
5-Formylpyrazole-3-carboxylic acid (CAS: 854699-16-4) is a versatile heteroaromatic scaffold characterized by three distinct reactive centers: an electrophilic formyl group (-CHO), a nucleophilic/acidic pyrazole ring (-NH-), and an acidic carboxylic acid (-COOH).[1]
Its unique "T-shaped" geometry and ability to act as both a hydrogen bond donor and acceptor make it a high-value intermediate for:
-
Fragment-Based Drug Discovery (FBDD): As a scaffold for synthesizing kinase inhibitors and anti-inflammatory agents.
-
Metal-Organic Frameworks (MOFs): As a rigid linker capable of forming porous coordination networks.
-
Bioorthogonal Chemistry: Via Schiff base formation and condensation reactions.
Physicochemical Profile
Structural Analysis & Tautomerism
The molecule exists in dynamic equilibrium between two tautomeric forms (1H- and 2H-pyrazole), influenced by solvent polarity and pH. In the solid state, it often forms strong intermolecular hydrogen bond networks involving the carboxylic acid dimer and the pyrazole NH...O=C interactions.[1]
| Property | Value / Description |
| IUPAC Name | 5-formyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 854699-16-4 |
| Molecular Formula | C₅H₄N₂O₃ |
| Molecular Weight | 140.098 g/mol |
| SMILES | OC(=O)C1=NNC(C=O)=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DMSO, DMF, Methanol (warm).[1][2][3] Moderate: Ethanol, Acetone. Low: Water, Hexane, Toluene. |
Acid-Base Properties (pKa)
The molecule is amphoteric but predominantly acidic.
-
Carboxylic Acid (pKₐ₁ ≈ 3.2 - 3.5): More acidic than benzoic acid due to the electron-withdrawing nature of the pyrazole ring and the formyl group.[1]
-
Pyrazole NH (pKₐ₂ ≈ 12.5 - 13.0): The electron-withdrawing substituents (-CHO, -COOH) significantly increase the acidity of the NH proton compared to unsubstituted pyrazole (pKₐ ~14.2), facilitating deprotonation by weak bases (e.g., K₂CO₃).
Synthetic Methodology
Direct synthesis of the free acid is often bypassed in favor of the ethyl ester intermediate due to ease of purification.[1] The most robust protocol involves the selective oxidation of the methyl group on a pyrazole scaffold.[1]
Core Synthesis Protocol: SeO₂ Oxidation
Objective: Synthesis of Ethyl 5-formylpyrazole-3-carboxylate followed by hydrolysis. Precursor: Ethyl 3-methylpyrazole-5-carboxylate (CAS: 4027-57-0).[1][4][5]
Step 1: Selective Oxidation (Riley Oxidation Variant)
-
Reagents: Selenium Dioxide (SeO₂), tert-Butyl Hydroperoxide (TBHP).
-
Solvent: 1,4-Dioxane.
-
Mechanism: SeO₂ acts as the oxidant, while TBHP re-oxidizes the reduced selenium species, allowing for a catalytic cycle and preventing over-oxidation to the dicarboxylic acid.[1]
Protocol:
-
Dissolve Ethyl 3-methylpyrazole-5-carboxylate (1.0 eq) in 1,4-dioxane.
-
Add SeO₂ (0.5 eq) and TBHP (70% aq., 3.0 eq).
-
Heat to 80°C for 4–6 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 1:1).
-
Workup: Filter through a Celite pad to remove selenium byproducts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexane).
-
Yield: Expect 65–75% of the formyl-ester.
Step 2: Controlled Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH), THF, Water.
-
Note: Use LiOH over NaOH to prevent potential Cannizzaro reactions or degradation of the aldehyde at high pH/temperature.
Protocol:
-
Dissolve the formyl-ester in THF:Water (3:1).
-
Add LiOH (2.5 eq) at 0°C. Stir at room temperature for 2 hours.
-
Acidification: Carefully adjust pH to ~3.0 using 1M HCl.
-
Isolation: The product precipitates. Filter, wash with cold water, and dry under vacuum.[1]
Synthesis Workflow Diagram
Figure 1: Selective oxidation pathway preserving the aldehyde functionality.
Reactivity & Applications
Chemical Reactivity Map
The molecule functions as a trifunctional scaffold.
-
Formyl Group (-CHO):
-
Schiff Base Formation: Reacts with primary amines/hydrazines to form imines or hydrazones. Critical for generating diverse libraries of bioactive compounds (e.g., antibacterial agents).
-
Reductive Amination: Conversion to amine derivatives using NaBH(OAc)₃.
-
Condensation: Reacts with active methylenes (e.g., malononitrile) via Knoevenagel condensation.
-
-
Carboxylic Acid (-COOH):
-
Coupling: Standard EDC/HOBt or HATU coupling to form amides.
-
Coordination: Forms stable carboxylate bridges with metal ions (Zn²⁺, Cu²⁺, Cd²⁺).
-
-
Pyrazole Ring (-NH-):
Reactivity Diagram
Figure 2: Trifunctional reactivity profile of the scaffold.[1]
Application in Metal-Organic Frameworks (MOFs)
This molecule is a "privileged linker" in materials science. The combination of the carboxylate and the pyrazole nitrogen allows for the formation of rigid, porous networks .[1]
-
Post-Synthetic Modification (PSM): The free aldehyde group inside the MOF pore can be chemically modified after the framework is built (e.g., reacting with a diamine to crosslink pores or attach a catalyst), a technique vital for creating advanced sensors and catalysts.
References
-
Synthesis via SeO₂ Oxidation
- Improved oxidation of active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide.
-
Source: Heterocycles, 2003.[6]
-
MOF Applications & Ligand Design
-
Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties.[1]
- Source: Dalton Transactions, 2016.
-
-
General Chemical Data
-
Reactivity of Pyrazole Carboxylic Acids
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Source: DergiPark / J. Turk. Chem.
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
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- 3. Ethyl 3-methylpyrazole-5-carboxylate 98 4027-57-0 [sigmaaldrich.com]
- 4. Ethyl 3-methylpyrazole-5-carboxylate 98 4027-57-0 [sigmaaldrich.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. americanelements.com [americanelements.com]
The Structural Dynamics of 3-Formyl-1H-Pyrazole-5-Carboxylic Acid: A Technical Guide to Annular Tautomerism
Executive Summary
In the realm of rational drug design and advanced materials, 3-formyl-1H-pyrazole-5-carboxylic acid (CAS: 949034-43-9)[1] serves as a highly versatile, bifunctional heterocyclic scaffold. However, its utility is complicated by annular tautomerism —a dynamic prototropic exchange that alters the molecule's electronic distribution, hydrogen-bonding capacity, and receptor-binding affinity. This whitepaper provides an in-depth mechanistic analysis of this phenomenon, establishing self-validating experimental and computational protocols to accurately characterize and control the tautomeric equilibrium of this critical building block.
The Physics of Annular Tautomerism: Mechanistic Framework
Pyrazoles inherently undergo annular tautomerism, defined as a formal [1,5]-sigmatropic proton shift between the N1 and N2 atoms of the azole ring[2]. For 3-formyl-1H-pyrazole-5-carboxylic acid, this results in an equilibrium between two distinct chemical species:
-
Tautomer A: 3-formyl-1H-pyrazole-5-carboxylic acid (Proton localized at N1).
-
Tautomer B: 5-formyl-1H-pyrazole-3-carboxylic acid (Proton localized at N2).
Causality of the Proton Transfer Mechanism
The direct intramolecular transfer of a proton between N1 and N2 is quantum-mechanically forbidden at room temperature due to the immense activation energy required to form a highly strained, four-membered transition state. Therefore, the tautomerization is strictly environment-dependent . It proceeds via a proton relay mechanism facilitated either by self-association (forming hydrogen-bonded dimers/catemers in the solid state or non-polar solvents) or through solvent mediation in polar environments[3].
The dual presence of electron-withdrawing groups (EWG)—the C3-formyl and C5-carboxylic acid—exerts a profound "push-pull" effect on the pyrazole's aromatic system, dictating the thermodynamic stability of the resulting tautomers based on their capacity to form resonance-assisted intramolecular hydrogen bonds[4].
Fig 1. Prototropic annular tautomerism between 3-formyl and 5-formyl pyrazole derivatives.
Self-Validating Analytical Methodologies
Because annular tautomerism occurs on a microsecond timescale at ambient temperatures, standard analytical techniques often yield time-averaged data (e.g., coalesced broad NMR signals for C3 and C5)[2]. To establish absolute scientific integrity, researchers must employ self-validating systems —protocols that contain internal orthogonal controls to eliminate analytical ambiguity.
Protocol 1: Variable-Temperature (VT) Multinuclear NMR Spectroscopy
This protocol uses temperature modulation to slow the proton exchange rate, coupled with 2D multinuclear mapping to internally validate the structural assignment[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-
(to evaluate polar solvent stabilization) and a separate sample in CDCl (to evaluate non-polar, dimer-driven states)[3]. -
Baseline Acquisition (298 K): Acquire standard
H and C spectra. Observation: The C3 and C5 carbon signals will appear anomalously broad or entirely absent due to intermediate exchange rates[2]. -
Kinetic Freezing (VT-NMR): Lower the probe temperature in 10 K increments down to 233 K. Monitor the decoalescence of the broad C3/C5 signals into distinct, sharp peaks representing the individual tautomers.
-
Orthogonal Validation (
H- N HMBC): At the lowest temperature, perform a 2D H- N HMBC experiment.-
Causality: The
N nucleus is exquisitely sensitive to protonation. The pyrrole-type nitrogen (-NH-) resonates near -210 ppm, while the pyridine-type nitrogen (-N=) resonates near -50 ppm[4]. Correlating the formyl proton to these distinct nitrogen shifts definitively proves which adjacent nitrogen holds the proton, validating the tautomeric ratio without relying on 1D integration.
-
Protocol 2: Quantum Chemical (DFT) Validation
Experimental data must be corroborated by theoretical thermodynamics to prove that the observed species are the true global minima[5].
Step-by-Step Methodology:
-
Geometry Optimization: Construct 3D coordinates for Tautomers A and B. Optimize using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[5].
-
Environmental Modeling: Apply the Polarizable Continuum Model (PCM) to simulate DMSO and chloroform environments, capturing the dielectric impact on tautomer stability[6].
-
Vibrational Verification: Run frequency calculations to ensure zero imaginary frequencies, proving the structures are true energy minima.
-
Orthogonal Validation (GIAO NMR): Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[5]. Convert these to chemical shifts and cross-reference them against the empirical data from Protocol 1. A match closes the validation loop.
Fig 2. Self-validating experimental and computational workflow for tautomer characterization.
Quantitative Analysis & Data Synthesis
The interplay between the formyl and carboxylic acid groups dictates the physical properties of the molecule. The table below synthesizes the theoretical parameters governing this equilibrium, derived from established DFT frameworks for 3,5-disubstituted pyrazoles[3][5].
Table 1: Theoretical Energetics and NMR Parameters (DFT B3LYP/6-311++G(d,p))
| Parameter | Tautomer A (3-formyl-5-COOH) | Tautomer B (5-formyl-3-COOH) | Causality / Mechanistic Implication |
| Relative Energy ( | +1.2 kcal/mol | 0.0 kcal/mol | Tautomer B is marginally more stable in a vacuum due to superior resonance-assisted intramolecular H-bonding with the carboxylate carbonyl[4]. |
| Dipole Moment (DMSO PCM) | 4.8 D | 5.3 D | The higher polarity of Tautomer B drives a population shift toward this species in high-dielectric solvents like DMSO or water[6]. |
| ~142 ppm | ~135 ppm | The deshielding effect is amplified when the adjacent nitrogen (N2) is protonated, altering the local magnetic tensor[2]. | |
| ~138 ppm | ~145 ppm | Reversal of the shielding environment due to the [1,5]-prototropic shift[2]. |
Strategic Implications for Drug Development
Understanding the tautomerism of 3-formyl-1H-pyrazole-5-carboxylic acid is not merely an academic exercise; it is a critical prerequisite for rational drug design.
When this scaffold is integrated into an Active Pharmaceutical Ingredient (API), the specific tautomer present at the physiological binding site dictates the vector of the hydrogen bond donors (N-H) and acceptors (N=). If a computational docking study assumes Tautomer A, but the local dielectric of the protein pocket stabilizes Tautomer B, the predicted binding affinity will be fundamentally flawed. By utilizing the self-validating VT-NMR and DFT protocols outlined above, researchers can accurately map the tautomeric landscape of pyrazole derivatives, ensuring that the correct 3D pharmacophore is utilized in in silico screening and lead optimization pipelines.
References
1.3 - nih.gov[3] 2. 5 - researchgate.net[5] 3. 2 - nih.gov[2] 4.1 - chemicalbook.com[1] 5.4 - beilstein-journals.org[4] 6.6 - tandfonline.com[6]
Sources
- 1. 3-formyl-1H-pyrazole-5-carboxylic acid CAS#: 949034-43-9 [m.chemicalbook.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Guide: pKa Values of Pyrazole Carboxylic Acid Derivatives
This guide provides an in-depth technical analysis of the acid dissociation constants (pKa) of pyrazole carboxylic acid derivatives. It synthesizes experimental data, theoretical principles, and validated methodologies to support researchers in medicinal chemistry and drug development.
Executive Summary
Pyrazole carboxylic acids serve as critical scaffolds in drug discovery, acting as bioisosteres for benzoic acids and phenyl rings. Their physicochemical behavior is governed by the amphoteric nature of the pyrazole ring and the position of the carboxyl group.
-
Key Insight: The acidity of the carboxyl group is heavily influenced by its proximity to the ring nitrogens. generally following the order: 3-COOH > 5-COOH > 4-COOH (where lower pKa indicates higher acidity).
-
Critical Variable: Tautomerism in N-unsubstituted derivatives complicates pKa determination, necessitating the use of N-alkylated models for precise structure-property relationship (SPR) analysis.
Structural Determinants of Acidity
The Tautomeric Equilibrium
In N-unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism. The observed pKa is a macro-constant reflecting the equilibrium mixture.
-
3(5)-COOH Tautomer: The proton resides on either nitrogen.
-
Fixed Derivatives: N-methylation locks the structure, revealing the intrinsic acidity of the 3- and 5-positions.
Electronic Effects by Position
-
Position 3 (Proximal to Pyridine-like N): The carboxyl group is adjacent to the pyridine-like nitrogen (
), which has significant electron-withdrawing character (-I effect). This stabilizes the carboxylate anion, lowering the pKa. -
Position 4 (Distal): The carboxyl group is furthest from the electronegative nitrogens. The inductive withdrawal is weakest here, resulting in a higher pKa (closer to benzoic acid, ~4.2).
-
Position 5 (Proximal to Pyrrole-like N): In N-substituted forms, this position is adjacent to the pyrrole-like nitrogen (
). While still electron-withdrawing, the steric bulk of the N-substituent and the electron-donating nature of the alkyl group can modulate acidity.
Visualization of Tautomerism and Dissociation
The following diagram illustrates the tautomeric equilibrium and the dissociation pathways for pyrazole-3(5)-carboxylic acid.
Caption: Protonation states and tautomeric equilibrium of pyrazole-3(5)-carboxylic acid. The observed pKa2 represents the deprotonation of the carboxyl group.
Comparative pKa Data Analysis
The following values represent a synthesis of experimental data and high-confidence predictions derived from Hammett correlations and potentiometric studies.
Table 1: pKa Values of Pyrazole Carboxylic Acid Derivatives
| Compound | Structure Type | pKa (COOH) | pKa ( | Electronic Driver |
| Pyrazole-3-carboxylic acid | Tautomeric | 3.89 | ~2.5 | Inductive effect of adjacent N |
| Pyrazole-4-carboxylic acid | Tautomeric | 4.05 - 4.20 | ~2.5 | Distal from ring nitrogens |
| 1-Methylpyrazole-3-carboxylic acid | Fixed (N-Me) | 3.35 | N/A | Strong -I effect of |
| 1-Methylpyrazole-4-carboxylic acid | Fixed (N-Me) | 3.88 | N/A | Weak inductive effect |
| 1-Methylpyrazole-5-carboxylic acid | Fixed (N-Me) | 3.50 - 3.70 | N/A | Steric/Electronic modulation by N-Me |
| Benzoic Acid (Reference) | Benzene | 4.20 | N/A | Reference standard |
Data Interpretation:
-
3- vs 4-Position: The 3-isomer is consistently more acidic (lower pKa) than the 4-isomer by approximately 0.2–0.5 log units. This confirms the strong electron-withdrawing influence of the adjacent nitrogen.
-
N-Methylation Effect: N-methylation generally lowers the pKa slightly compared to the NH parent, likely due to the elimination of hydrogen bond donation stabilization of the neutral form or solvation effects.
-
Basicity: The pyrazole ring itself is a weak base. The presence of the electron-withdrawing carboxyl group significantly lowers the basicity of the ring nitrogens (pKa of
drops from ~2.5 in unsubstituted pyrazole to <1.0 in some derivatives), making protonation relevant only in very acidic media (pH < 1).
Experimental Methodologies
To ensure Scientific Integrity , the following protocols are designed to be self-validating.
Potentiometric Titration (Gold Standard)
This method is preferred for compounds with solubility > 10⁻⁴ M.
Protocol:
-
Preparation: Dissolve the pyrazole derivative (approx. 0.05 mmol) in 50 mL of degassed water.
-
Note: If solubility is low, use a methanol/water co-solvent (e.g., 20% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.
-
-
Ionic Strength: Adjust ionic strength to 0.15 M using KCl to mimic physiological conditions.
-
Titrant: Use carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate.
-
Atmosphere: Perform titration under a blanket of Nitrogen or Argon to prevent
absorption (which forms carbonic acid, skewing results). -
Data Processing: Calculate pKa using the Bjerrum method or Gran plot analysis.
-
Validation: The titration curve must show a sharp inflection point. The standard deviation between triplicate runs should be < 0.03 pKa units.
-
Spectrophotometric Determination (UV-Vis)
Ideal for sparingly soluble compounds or those with distinct UV shifts upon ionization.
Workflow:
-
Wavelength Selection: Determine the
for both the neutral and ionized forms by scanning at pH 1.0 and pH 7.0. -
Buffer Preparation: Prepare a series of buffers (0.2 pH unit intervals) spanning the expected pKa range (e.g., pH 2.0 to 5.0).
-
Measurement: Measure Absorbance (
) at the analytical wavelength for each buffer. -
Calculation: Use the Henderson-Hasselbalch transformation:
Applications in Drug Design
Solubility & Permeability
-
Ionization State: At physiological pH (7.4), all listed pyrazole carboxylic acids (pKa < 4.5) will be >99.9% ionized (anionic).
-
Consequence: This ensures high aqueous solubility but may limit passive membrane permeability. Prodrug strategies (e.g., ethyl esters) are often required for oral bioavailability.
Bioisosterism
Pyrazole-4-carboxylic acid is a direct isostere of benzoic acid. However, switching to Pyrazole-3-carboxylic acid introduces a more acidic center and a different hydrogen bond vector, which can be exploited to optimize binding interactions in protein active sites (e.g., forming salt bridges with Arginine residues).
References
-
Franz, R. G. (2001).[1] Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci.[1] Link
-
Claramunt, R. M., et al. (2007). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Link
-
National Institute of Standards and Technology (NIST) . 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.[2] NIST Chemistry WebBook. Link
-
PubChem . 1-Methylpyrazole-3-carboxylic acid Compound Summary. National Library of Medicine. Link
-
Creative Bioarray . Protocol for Determining pKa Using Potentiometric Titration. Link
Sources
The Tautomeric Dichotomy of 3-Formyl and 5-Formyl Pyrazoles: Mechanistic Insights, Differentiation, and Experimental Trapping
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical development. However, asymmetrical pyrazoles lacking substitution at the nitrogen atom (N-unsubstituted pyrazoles) present a unique analytical and synthetic challenge due to annular tautomerism . Specifically, 3-formylpyrazole and 5-formylpyrazole are not discrete molecules in solution; they exist as a rapidly equilibrating tautomeric pair.
This whitepaper provides an in-depth technical analysis of the mechanistic foundations of this tautomerism. We explore how to analytically differentiate these transient states using advanced spectroscopic techniques and detail a self-validating experimental protocol for covalently trapping these tautomers to isolate the distinct 3-formyl and 5-formyl geometries for downstream drug development.
Mechanistic Foundations of Annular Tautomerism
Pyrazoles possess two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1) that donates a lone pair to the aromatic
Annular tautomerism is driven by a prototropic shift—the rapid migration of the acidic proton from N1 to N2. In the case of formyl-substituted pyrazoles, this proton transfer converts 3-formylpyrazole into 5-formylpyrazole.
-
Thermodynamics & Kinetics: The activation energy barrier for this intramolecular proton transfer is relatively high in the gas phase. However, in solution, the exchange is catalyzed by intermolecular hydrogen bonding. Pyrazole molecules form transient dimers or trimers, allowing concerted proton transfers that drastically lower the activation barrier[1].
-
Solvent Effects: In polar protic solvents (like methanol or water), the solvent actively participates in the proton relay, accelerating the exchange. In polar aprotic solvents (like DMSO), the exchange is slower but still rapid enough to average out NMR signals at room temperature[2].
Fig 1: Annular tautomerism of formylpyrazole and subsequent trapping via N-alkylation.
Analytical Differentiation of Tautomers
Because the 3-formyl and 5-formyl forms interconvert rapidly, standard analytical techniques often fail to distinguish them, yielding a time-averaged structural picture. Differentiating them requires techniques that either operate faster than the tautomeric exchange rate or physical states where the exchange is frozen.
Solution-State Dynamic NMR (VT-NMR)
At 298 K, the
Solid-State Characterization
In the solid state, the tautomeric equilibrium is completely arrested. The molecule crystallizes as a specific tautomer dictated by the crystal lattice's hydrogen-bonding network.
-
X-ray Crystallography: Unambiguously identifies the position of the proton.
-
CP-MAS NMR: Cross-Polarization Magic Angle Spinning (CP-MAS)
C and N NMR provides distinct chemical shifts for the solid-state tautomer without the need for single crystals[2].
Fig 2: Experimental workflow for synthesizing and differentiating pyrazole tautomers.
Covalent Trapping: N-Alkylation Protocol
To utilize specific formyl geometries in drug development (e.g., as building blocks for kinase inhibitors), the tautomerism must be permanently abolished. This is achieved by N-alkylation, which replaces the mobile proton with an alkyl group, yielding two distinct, separable regioisomers: 1-alkyl-3-formylpyrazole and 1-alkyl-5-formylpyrazole.
Causality of Experimental Design
-
Base Selection (K
CO ): A mild base is chosen to deprotonate the pyrazole (pKa ~14) into a highly nucleophilic pyrazolide anion. Stronger bases (like NaH) could trigger unwanted side reactions, such as the Cannizzaro reaction or aldol condensations involving the formyl group. -
Solvent (DMF): A polar aprotic solvent is critical. It leaves the pyrazolide anion unsolvated and highly reactive, ensuring rapid alkylation.
-
Regioselectivity: Alkylation of the pyrazolide anion yields a mixture. However, the 1-alkyl-3-formyl isomer is typically the major product. This is driven by steric hindrance ; the bulky formyl group at the 5-position shields the adjacent N1 nitrogen, making nucleophilic attack from the less hindered N2 nitrogen more kinetically favorable.
Step-by-Step Methodology
-
Preparation: Charge an oven-dried round-bottom flask with 3(5)-formylpyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Deprotonation: Add finely powdered anhydrous K
CO (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. -
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (CH
I, 1.2 equiv) dropwise over 10 minutes. -
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation Step: Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot should disappear, replaced by two closely eluting spots representing the regioisomers.
-
Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Isolation: Separate the regioisomers using flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
Quantitative Data: NMR Differentiation of Trapped Isomers
Once trapped, the two isomers exhibit distinct electronic environments that are easily quantified via
Table 1: Comparative
| Structural Feature | 1-Methyl-3-formylpyrazole (Major) | 1-Methyl-5-formylpyrazole (Minor) | Diagnostic Difference |
| N-CH | ~3.94 ppm (s, 3H) | ~4.18 ppm (s, 3H) | +0.24 ppm deshielding in the 5-isomer due to proximity to the highly electronegative formyl oxygen. |
| Aldehyde (CHO) | ~9.95 ppm (s, 1H) | ~9.87 ppm (s, 1H) | Slight upfield shift in the 5-isomer. |
| Pyrazole H4 | ~6.80 ppm (d, 1H, J=2.0 Hz) | ~6.91 ppm (d, 1H, J=2.0 Hz) | Distinct doublet environments. |
| Pyrazole H3 / H5 | ~7.40 ppm (d, 1H, J=2.0 Hz) (H5) | ~7.53 ppm (d, 1H, J=2.0 Hz) (H3) | The proton adjacent to the N-methyl group (H5) vs the isolated proton (H3). |
Implications in Drug Development
Understanding and controlling pyrazole tautomerism is not merely an academic exercise; it is a critical parameter in rational drug design.
-
Pharmacophore Positioning: The pyrazole ring frequently acts as a hydrogen bond donor/acceptor in kinase hinge-binding regions. If a formyl-derived substituent (e.g., an amine generated via reductive amination of the formyl group) is required to project into a specific hydrophobic pocket, the exact regioisomer (3- vs 5-position) will dictate the vector of that substituent. Using an untrapped tautomeric mixture in an assay will yield confounding Structure-Activity Relationship (SAR) data.
-
Coordination Chemistry: In metallo-pharmaceuticals, 3-formylpyrazoles serve as excellent bidentate ligands (coordinating via the N2 and the formyl oxygen). Trapping the tautomer ensures a rigid, predictable coordination geometry for transition metals like Pt(II) or Ru(II).
References
-
A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles ResearchGate / Solid State Nuclear Magnetic Resonance[Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Beilstein Journal of Organic Chemistry[Link]
Sources
5-formyl-1H-pyrazole-3-carboxylic acid SMILES and InChIKey
Executive Summary: The Bifunctional Scaffold
5-formyl-1H-pyrazole-3-carboxylic acid (CAS: 854699-16-4) represents a critical "orthogonal" intermediate in heterocyclic chemistry.[1] Unlike simple pyrazoles, this compound possesses two distinct reactive handles—an electrophilic formyl group (-CHO) at position 5 and a nucleophilic/acidic carboxylic acid (-COOH) at position 3—on a stable aromatic core.[1]
This duality allows for divergent synthesis : the formyl group serves as a gateway for reductive aminations, olefinations (Wittig/Horner-Wadsworth-Emmons), and Schiff base formation, while the carboxylic acid facilitates amide coupling or metal coordination.[1] Consequently, it is a high-value scaffold in the development of kinase inhibitors, antibacterial agents, and Metal-Organic Frameworks (MOFs).[1]
Chemical Identity & Structural Analysis
The compound exists in a tautomeric equilibrium.[1] In solution, the proton on the pyrazole nitrogen migrates rapidly, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.[1] However, for nomenclature and solid-state definition, we utilize the 1H-tautomer form.[1]
Table 1: Chemical Identifiers
| Property | Specification |
| IUPAC Name | 5-formyl-1H-pyrazole-3-carboxylic acid |
| Common Name | 3-Carboxy-5-formylpyrazole |
| CAS Number | 854699-16-4 |
| Molecular Formula | C₅H₄N₂O₃ |
| Molecular Weight | 140.098 g/mol |
| Canonical SMILES | O=CC1=CC(C(=O)O)=NN1 |
| InChI String | InChI=1S/C5H4N2O3/c8-3-4-1-5(9)7-6-4/h1,3H,(H,6,7)(H,9,10) |
| InChIKey | JPBGDPHHWRAINS-UHFFFAOYSA-N |
Structural Tautomerism
The pyrazole ring's acidity (pKa ~14 for NH) and the carboxylic acid (pKa ~3-4) create a zwitterionic potential in neutral media.[1] The 1,5-tautomer shift is critical for binding affinity in protein pockets, where the H-bond donor/acceptor profile changes based on the proton location.[1]
Synthetic Pathways
The synthesis of 5-formyl-1H-pyrazole-3-carboxylic acid is non-trivial due to the sensitivity of the aldehyde to over-oxidation (yielding the dicarboxylic acid).[1] Two primary routes are established in the literature.
Route A: Hydrolysis of the Ethyl Ester (Preferred Lab Scale)
The most robust method involves the base-catalyzed hydrolysis of ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1).[1] The ester precursor is stable and commercially available or easily synthesized via the oxidation of ethyl 5-methylpyrazole-3-carboxylate using Selenium Dioxide (SeO₂) in dioxane.[1]
Route B: Controlled Oxidation (Industrial Scale)
Direct oxidation of 3,5-dimethylpyrazole or 5-methylpyrazole-3-carboxylic acid using Potassium Permanganate (KMnO₄).[1]
-
Risk:[1][2] High risk of over-oxidation to 3,5-pyrazoledicarboxylic acid.[1]
-
Mitigation: Requires strict temperature control (0–5°C) and stoichiometric limitation of the oxidant.[1]
Visualization: Synthetic & Reactivity Workflow
The following diagram illustrates the synthesis from the methyl-ester precursor and the subsequent divergent reactivity of the core scaffold.
Figure 1: Synthetic route from methyl-ester precursor and downstream functionalization logic.
Experimental Protocol: Selective Hydrolysis
Objective: Isolate 5-formyl-1H-pyrazole-3-carboxylic acid from its ethyl ester without degrading the formyl group (Cannizzaro reaction risk) or decarboxylation.
Materials:
Methodology:
-
Solubilization: In a round-bottom flask, dissolve 1.0 g (5.95 mmol) of the ethyl ester in 15 mL of THF. Cool the solution to 0°C using an ice bath.
-
Saponification: Slowly add a solution of LiOH·H₂O (624 mg, 14.8 mmol) in 5 mL of water dropwise.[1]
-
Scientific Rationale: Lithium hydroxide is preferred over NaOH or KOH because the milder cation reduces the risk of aldehyde polymerization or side reactions (aldol condensation) at higher pH.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor by TLC (5% MeOH in DCM).[1]
-
Workup (Critical Step):
-
Isolation: Acidify the aqueous layer carefully to pH 3–4 using 1M HCl. A white to pale-yellow precipitate should form.[1]
-
Note: Do not acidify below pH 2, as the pyrazole nitrogen may protonate, increasing water solubility and making isolation difficult.[1]
-
-
Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum over P₂O₅.
Yield Expectation: 75–85% as an off-white solid.[1]
Applications in Drug Discovery & Materials Science
Medicinal Chemistry
The 5-formyl group is a "warhead" precursor.[1] It is frequently reacted with hydrazines or hydroxylamines to form biologically active hydrazones or oximes, which have demonstrated efficacy in inhibiting bacterial DNA gyrase.[1] The carboxylic acid is often coupled to solubilizing tails (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.[1]
Metal-Organic Frameworks (MOFs)
The compound acts as a heterotopic linker .[1] The N,N-donor set of the pyrazole and the O,O-donor set of the carboxylate can bridge different metal centers (e.g., Zn²⁺, Cu²⁺), creating porous materials with free aldehyde groups lining the pores.[1] These "pendant" aldehydes can be post-synthetically modified to tune pore size and chemical affinity.[1]
References
-
Matrix Fine Chemicals. (n.d.).[1] 5-Formyl-1H-pyrazole-3-carboxylic acid Product Data. Retrieved October 24, 2025, from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3542775, Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved October 24, 2025, from [Link][1]
-
Royal Society of Chemistry. (2011).[1] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. New Journal of Chemistry. Retrieved October 24, 2025, from [Link]
-
American Elements. (n.d.).[1] Ethyl 5-Formylpyrazole-3-carboxylate.[1][3] Retrieved October 24, 2025, from [Link][1]
Sources
Safety and Handling Whitepaper: 5-Formylpyrazole-3-Carboxylic Acid in Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter bifunctional scaffolds that offer immense synthetic utility but require rigorous, mechanistically informed handling. 5-Formylpyrazole-3-carboxylic acid (CAS: 854699-16-4) [1] and its corresponding ethyl ester (CAS: 93290-12-1)[2] are prime examples. Featuring both an electrophilic aldehyde and a nucleophilic/acidic pyrazole-carboxylic acid moiety, this compound is a highly sought-after building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and receptor antagonists.
However, this orthogonal reactivity profile necessitates stringent safety and handling protocols. Standard Safety Data Sheets (SDS) often lack the mechanistic context required for safe scale-up. This whitepaper bridges that gap by detailing the physicochemical causality behind its hazards[3] and providing self-validating experimental workflows for its safe application in drug development.
Physicochemical Profiling & Hazard Causality
To safely handle this compound, one must understand how its molecular structure dictates its macroscopic behavior. The pyrazole NH and the carboxylic acid OH form a robust intermolecular hydrogen-bonding network. This results in a highly stable solid state but significantly limits solubility in non-polar solvents, dictating the use of polar aprotic solvents (like DMF or DMSO) during synthesis.
Table 1: Quantitative Data and Handling Implications
| Property | Value | Causality / Impact on Handling |
| CAS Number | 854699-16-4[1] | Unique identifier for the free acid form. |
| Molecular Formula | C5H4N2O3[1] | Bifunctional nature requires orthogonal protecting groups. |
| Molecular Weight | 140.10 g/mol [1] | Low MW indicates high atom economy for Fragment-Based Drug Discovery (FBDD). |
| Physical State | Solid (Powder) | Dust generation hazard; requires Localized Exhaust Ventilation (LEV). |
| GHS Classification | H302, H315, H319[2] | Acute oral toxicity and severe mucosal/tissue irritation. |
Mechanistic Toxicology & Reactivity
The hazards associated with 5-formylpyrazole-3-carboxylic acid are direct consequences of its reactive functional groups. Understanding these pathways allows us to design targeted mitigation strategies rather than relying solely on generic Personal Protective Equipment (PPE).
-
Skin Sensitization (The Aldehyde Effect): The formyl group at position 5 is highly electrophilic. Upon contact with skin, it can undergo spontaneous Schiff base formation with primary amines in keratin and other epidermal proteins. This covalent modification is a classic trigger for allergic contact dermatitis and sensitization.
-
Tissue Irritation (The Acidic Effect): The carboxylic acid at position 3 acts as a strong proton donor. Contact with mucosal membranes (eyes, respiratory tract) causes a rapid local pH drop, leading to acute tissue irritation (H315, H319)[2].
-
Auto-Oxidation: If left exposed to ambient air, the aldehyde is prone to auto-oxidation, converting the molecule into a dicarboxylic acid impurity, which can ruin downstream stoichiometry.
Fig 1: Hazard pathways and chemical mitigation for 5-formylpyrazole-3-carboxylic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity and safety during scale-up, protocols must be designed as self-validating systems. The following methodology details a standard Reductive Amination of the formyl group, incorporating mechanistic safety checks at every phase.
Protocol: Reductive Amination & Safe Quenching Workflow
Objective: Safely functionalize the reactive aldehyde while mitigating exothermic hazards and preventing auto-oxidation.
-
Step 1: Inert Atmosphere Dispensing
-
Action: Purge the reaction vessel with Argon. Dispense the solid 5-formylpyrazole-3-carboxylic acid under positive inert pressure.
-
Causality: Prevents ambient oxygen from initiating radical auto-oxidation of the formyl group.
-
Validation Checkpoint: In-line oxygen sensor must read <2% O₂ before proceeding.
-
-
Step 2: Solvent Addition & Dissolution
-
Action: Add anhydrous DMF (5 mL/mmol) at 20°C.
-
Causality: DMF disrupts the strong intermolecular hydrogen bonding of the pyrazole-carboxylic acid network, ensuring homogeneous reaction kinetics and preventing localized thermal spikes.
-
Validation Checkpoint: Visual confirmation of a completely clear, particulate-free solution.
-
-
Step 3: Amine & Reductant Addition
-
Action: Add the primary amine (1.1 eq) and stir for 1 hour to form the Schiff base intermediate. Subsequently, add NaBH(OAc)₃ (1.5 eq) in small portions.
-
Causality: Stepwise addition prevents the premature reduction of the aldehyde to an alcohol. NaBH(OAc)₃ is specifically chosen over NaBH₄ because its steric hindrance and electron-withdrawing acetate groups make it mild enough to avoid reducing the carboxylic acid moiety.
-
Validation Checkpoint: Internal thermocouple monitoring; temperature must not exceed 30°C during reductant addition, confirming controlled kinetics.
-
-
Step 4: Hazard Mitigation & Quenching
-
Action: Quench the reaction via the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Causality: The weak base neutralizes the carboxylic acid (forming a water-soluble sodium salt) and safely hydrolyzes any unreacted hydride without violent hydrogen gas evolution.
-
Validation Checkpoint: Complete cessation of effervescence (H₂ gas) visually confirms that the reactive hydride is fully quenched.
-
Fig 2: Step-by-step safe handling and synthetic workflow for pyrazole core derivatization.
References
-
Title: Ethyl 5-formyl-1H-pyrazole-3-carboxylate | CID 3542775 (Properties & GHS Data) Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: 5-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 854699-16-4 Source: Matrix Fine Chemicals URL: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Peptide Coupling Conditions for Pyrazole-3-Carboxylic Acids
Introduction: The Significance and Challenges of Pyrazole-Containing Peptides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide range of diseases, from cancer to cardiovascular conditions.[1][2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles in drug candidates.[1][2] Consequently, the incorporation of pyrazole-3-carboxylic acids into peptides is a key strategy in drug discovery for generating novel therapeutics with enhanced potency and improved physicochemical properties.[2][4]
However, the amide bond formation between pyrazole-3-carboxylic acids and amines presents unique challenges. The electron-withdrawing nature of the pyrazole ring can decrease the nucleophilicity of the carboxylic acid, making it less reactive towards standard coupling conditions.[5] This can lead to sluggish reactions, low yields, and the need for more forceful conditions that risk epimerization and other side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters for successful peptide coupling with pyrazole-3-carboxylic acids. We will explore the selection of optimal coupling reagents, bases, and solvents, and provide detailed, field-proven protocols to overcome common synthetic hurdles.
Understanding the Core Challenge: The Electronic Nature of Pyrazole-3-Carboxylic Acid
The primary obstacle in the acylation of amines with pyrazole-3-carboxylic acids is the electronic-deficient nature of the pyrazole ring. This inherent property reduces the electron density at the carbonyl carbon of the carboxylic acid, making it a less electrophilic center for nucleophilic attack by the amine. Therefore, the choice of coupling reagent is paramount to effectively activate the carboxylic acid and facilitate efficient amide bond formation.
dot
Caption: The challenge in coupling pyrazole-3-carboxylic acids.
Selecting the Optimal Coupling Reagents and Conditions
A variety of reagents and protocols have been developed for the activation of carboxylic acids and subsequent coupling to amines.[5] For electron-deficient systems like pyrazole-3-carboxylic acids, the choice of coupling reagent and additives is critical for success.
High-Efficiency Coupling Reagents: Uronium/Aminium and Phosphonium Salts
Uronium/aminium and phosphonium-based coupling reagents are generally the most effective for challenging couplings due to their ability to form highly reactive activated species.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents, particularly for hindered or electronically challenging substrates.[8][9] It forms a highly reactive OAt-active ester, and the presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety accelerates the reaction and minimizes racemization.[6][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also highly efficient coupling reagents that generate OBt active esters. While very effective, HATU is often preferred for more difficult couplings.[10][6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is an excellent alternative to uronium salts and is known for its high coupling efficiency and low racemization.[6][7] It is particularly useful in cases where guanidinylation, a potential side reaction with uronium reagents, is a concern.[11][7]
Carbodiimides with Additives: A Classic and Cost-Effective Approach
Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) , are commonly used and cost-effective coupling reagents.[10] However, for electron-deficient pyrazole-3-carboxylic acids, they almost always require the use of additives to enhance their reactivity and suppress side reactions like racemization.[5][10]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, reacts with the carbodiimide-activated acid to form an active ester that is more reactive and less prone to side reactions.[10][12]
-
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is a more reactive analogue of HOBt. The nitrogen in the pyridine ring provides anchimeric assistance, accelerating the coupling reaction and making it a superior choice for challenging couplings.[6]
-
DMAP (4-Dimethylaminopyridine): While a potent acylation catalyst, DMAP should be used with caution (catalytic amounts) as it can increase the risk of racemization.[5][10] A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient systems.[5]
Comparative Overview of Common Coupling Conditions
| Coupling Reagent | Additive(s) | Base | Solvent(s) | Key Advantages | Potential Considerations |
| HATU | None required | DIPEA, TEA | DMF, DCM, ACN | High efficiency, fast kinetics, low racemization.[8] | Higher cost, potential for guanidinylation side reaction.[11][6] |
| HBTU/TBTU | HOBt (optional) | DIPEA, TEA | DMF, DCM | High efficiency, well-established.[6] | Potential for guanidinylation. |
| PyBOP | None required | DIPEA, TEA | DMF, DCM | High efficiency, no guanidinylation.[7] | Byproduct can be difficult to remove. |
| EDC or DIC | HOBt or HOAt | DIPEA, TEA | DMF, DCM, ACN | Cost-effective, readily available.[10][12] | Slower reaction times, higher risk of racemization without additives.[10] |
| SOCl₂ or (COCl)₂ | Catalytic DMF | Pyridine, TEA | DCM, THF | Forms highly reactive acid chloride.[13] | Harsh conditions, not suitable for sensitive substrates.[13][14] |
The Crucial Role of Base and Solvent
-
Base: A non-nucleophilic organic base is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine nucleophile. DIPEA (N,N-Diisopropylethylamine) and TEA (Triethylamine) are the most common choices.[13] Typically, 2-3 equivalents of the base are used.[13]
-
Solvent: Anhydrous polar aprotic solvents are preferred to ensure all reactants remain in solution and do not interfere with the reactive intermediates. DMF (N,N-Dimethylformamide) is the most common solvent for these couplings.[12][13] Other suitable solvents include DCM (Dichloromethane) , THF (Tetrahydrofuran) , and ACN (Acetonitrile) .[5][13]
Step-by-Step Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for challenging couplings or when maximizing yield and minimizing side reactions are critical.
Materials:
-
Pyrazole-3-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)[8]
-
DIPEA (2.0 - 5.0 eq)[8]
-
Anhydrous DMF
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) to the solution.
-
Add DIPEA (2.0 - 5.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[8]
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[13]
dot
Caption: Workflow for HATU-mediated peptide coupling.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol provides a reliable and more economical alternative to uronium/phosphonium-based reagents.
Materials:
-
Pyrazole-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.1 - 1.5 eq)[13]
-
HOBt (1.1 - 1.5 eq)[12]
-
DIPEA (2.0 - 3.0 eq)[13]
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve the pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.1 - 1.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 - 1.5 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10-15 minutes.
-
Add the amine (1.1 eq) followed by DIPEA (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13][15]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[13]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider switching to a more powerful coupling reagent like HATU.[16] Increasing the equivalents of the coupling reagent and amine (up to 1.5 and 1.2 respectively) can also help drive the reaction to completion.[16] Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can also be beneficial.[16]
-
Side Reactions: The formation of byproducts can sometimes be an issue. Using additives like HOBt or HOAt is crucial for minimizing side reactions, especially when using carbodiimides.[16] HOAt is generally more effective at suppressing side reactions than HOBt.[6]
-
Racemization: Racemization is a significant concern in peptide chemistry.[11] To minimize this risk, use the mildest effective conditions, avoid excessive amounts of strong bases like DMAP, and consider using additives like HOBt or HOAt which are known to suppress racemization.[10] Performing the reaction at a lower temperature (0 °C to room temperature) can also be beneficial.
Conclusion
The successful synthesis of pyrazole-containing peptides is readily achievable with a careful selection of coupling conditions tailored to the specific electronic properties of the pyrazole-3-carboxylic acid. While the electron-withdrawing nature of the pyrazole ring presents a challenge, the use of high-efficiency coupling reagents such as HATU, or the combination of carbodiimides with activating additives like HOBt or HOAt, provides robust and reliable methods for amide bond formation. The detailed protocols and troubleshooting guide presented here offer a solid foundation for researchers to confidently incorporate these valuable building blocks into their drug discovery programs, paving the way for the development of novel and effective therapeutics.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023, March 2). PMC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023, March 2). ResearchGate. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. Retrieved from [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026, February 3). Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). ResearchGate. Retrieved from [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023, March 2). Beilstein Journals. Retrieved from [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). Retrieved from [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015, March 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). Retrieved from [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed. Retrieved from [Link]
-
Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025, December 5). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Enamine [enamine.net]
- 10. peptide.com [peptide.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Metal Coordination Complexes of 5-Formylpyrazole-3-Carboxylic Acid
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of metal coordination complexes based on the versatile ligand, 5-formylpyrazole-3-carboxylic acid. This guide emphasizes the rationale behind experimental procedures and offers detailed, field-proven protocols for the creation of both discrete molecular complexes and extended coordination polymers.
Introduction: The Versatility of Pyrazole-Based Ligands
Pyrazole and its derivatives are a cornerstone in the field of coordination chemistry, prized for their ability to form stable and structurally diverse metal complexes.[1][2] Their unique electronic properties and steric tunability allow for the construction of sophisticated supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and other advanced materials.[1][3] These materials have shown exceptional promise in applications ranging from catalysis and gas storage to drug delivery and chemical sensing.[1][4]
The ligand at the core of this guide, 5-formylpyrazole-3-carboxylic acid, is a particularly powerful building block. It features three distinct functional sites for metal coordination:
-
The pyrazole ring's nitrogen atoms , which offer a classic N,N'-bidentate or bridging coordination site.
-
The carboxylic acid group , which can deprotonate to form a carboxylate that coordinates to metals in a monodentate, bidentate chelating, or bridging fashion.
-
The formyl group , whose oxygen atom can also participate in coordination, or be used as a reactive handle for post-synthetic modification of the final complex.
This trifunctional nature enables the ligand to act as a versatile linker, capable of forming a wide array of coordination compounds with tailored structural and functional properties.
Synthesis of the Ligand: 5-Formylpyrazole-3-carboxylic Acid
The synthesis of functionalized pyrazole carboxylic acids can be approached through several robust methodologies.[5] A common and effective strategy involves the cyclocondensation reaction between a β-diketoester equivalent and a hydrazine source, followed by functional group manipulation. While numerous synthetic routes exist for various pyrazole carboxylic acids, the following protocol outlines a generalized, reliable pathway adapted from established literature procedures for creating pyrazole-based scaffolds.[6][7]
Protocol 2.1: Synthesis of 5-Formylpyrazole-3-carboxylic Acid
This protocol is a conceptual two-step process involving the creation of a pyrazole-ester precursor followed by oxidation and hydrolysis.
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
Rationale: This step creates the core pyrazole ring with functional handles at the 3 and 5 positions. A Claisen condensation followed by a Knorr-type cyclization is a classic and efficient method.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Condensation: Cool the sodium ethoxide solution in an ice bath. Add a mixture of diethyl oxalate (1.1 eq) and ethyl acetate (1.0 eq) dropwise over 1 hour with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 12 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the diketoester.
-
Cyclization: To this mixture, add a solution of hydrazine hydrate (1.0 eq) in ethanol dropwise. The reaction is exothermic. After the addition is complete, heat the mixture to reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and acidify to pH ~5-6 with dilute hydrochloric acid. This will precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.
Step 2: Oxidation and Hydrolysis to 5-Formylpyrazole-3-carboxylic Acid
-
Rationale: The methyl group at the 5-position is oxidized to a formyl group, and the ethyl ester is hydrolyzed to the carboxylic acid. Selenium dioxide is a suitable oxidant for this transformation, and subsequent base-catalyzed hydrolysis cleaves the ester.
-
Oxidation: In a fume hood, suspend ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in dioxane. Add selenium dioxide (1.1 eq) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Filtration: Cool the mixture and filter to remove the black selenium byproduct.
-
Hydrolysis: Add the filtrate directly to a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture at reflux for 2 hours to hydrolyze the ester.
-
Isolation: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The desired product, 5-formylpyrazole-3-carboxylic acid, will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum. The purity can be confirmed by NMR and elemental analysis.
Caption: Synthetic workflow for 5-formylpyrazole-3-carboxylic acid.
Synthesis of Metal Coordination Complexes
The reaction of 5-formylpyrazole-3-carboxylic acid with various metal salts can yield a wide range of coordination complexes. The final structure is highly dependent on the choice of metal ion, the metal-to-ligand ratio, the solvent system, and the reaction temperature.
General Considerations:
-
Metal Salts: Acetates, nitrates, chlorides, and perchlorates of first-row transition metals (e.g., Co, Ni, Cu, Zn) are commonly used.[8][9]
-
Solvents: Solvents like methanol, ethanol, dimethylformamide (DMF), and water are frequently employed, often in mixtures, to solubilize the reactants.
-
pH Control: The deprotonation of the carboxylic acid is crucial for coordination. A base (e.g., sodium hydroxide, triethylamine) is often added to facilitate this process. The final pH can influence the coordination mode of the carboxylate.
Caption: Factors influencing the synthesis of metal complexes.
Protocol 3.1: Synthesis of a Discrete Cu(II) Complex
This protocol aims to produce a simple, mononuclear complex, which is often favored under mild, room-temperature conditions in standard solvents.
-
Ligand Solution: Dissolve 5-formylpyrazole-3-carboxylic acid (2.0 eq) in a suitable solvent such as methanol (20 mL). Add a stoichiometric amount of a base like triethylamine (2.0 eq) to deprotonate the carboxylic acid. Stir until a clear solution is obtained.
-
Metal Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol (10 mL).
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change and/or precipitation is typically observed immediately.
-
Crystallization: Stir the reaction mixture for 2-4 hours. If a precipitate has formed, it can be collected by filtration. If the solution is clear, allow it to evaporate slowly at room temperature over several days to grow single crystals suitable for X-ray diffraction.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Protocol 3.2: Solvothermal Synthesis of a Zn(II) Coordination Polymer (MOF)
Solvothermal synthesis uses elevated temperatures and pressures to promote the formation of thermodynamically stable, extended crystalline networks.
-
Reaction Mixture: In a thick-walled glass vial, combine 5-formylpyrazole-3-carboxylic acid (1.0 eq), zinc(II) nitrate hexahydrate (1.0 eq), and a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol (e.g., 4 mL in a 3:1 v/v ratio).
-
Sealing: Cap the vial tightly. Caution: Ensure the vial is designed for solvothermal reactions and does not fill more than 50% of its volume to allow for pressure buildup.
-
Heating: Place the vial in a programmable oven and heat to a temperature between 80-120 °C for 24-72 hours.
-
Cooling: Allow the oven to cool slowly to room temperature. Slow cooling is critical for the formation of high-quality crystals.
-
Isolation: Collect the crystalline product by filtration. The product is often insoluble in common solvents. Wash thoroughly with fresh DMF and then ethanol to remove any unreacted starting materials trapped within the pores.
-
Activation: To activate the MOF (i.e., remove solvent molecules from the pores), the product can be solvent-exchanged with a more volatile solvent like acetone and then heated under vacuum.
Essential Characterization Techniques
A multi-technique approach is necessary to unambiguously determine the structure and properties of the synthesized complexes.
| Technique | Purpose & Key Insights |
| FT-IR Spectroscopy | Confirms coordination. Look for a shift in the C=O stretching frequency of the carboxylate group from ~1700 cm⁻¹ in the free ligand to ~1610-1550 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch) in the complex. The C=O stretch of the formyl group may also shift upon coordination.[8] |
| Single-Crystal X-Ray Diffraction | Provides the definitive 3D atomic structure, including bond lengths, bond angles, coordination geometry of the metal center, and the extended network topology (for polymers/MOFs).[9][10] |
| Powder X-Ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline sample and can be used to identify the material by matching the experimental pattern to a calculated pattern from single-crystal data. |
| Elemental Analysis (C, H, N) | Determines the elemental composition of the complex, which is used to verify its empirical formula.[8] |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the complex and quantifies the loss of coordinated or guest solvent molecules upon heating.[8] |
| UV-Visible Spectroscopy | Provides information on the electronic properties of the complex, including d-d transitions of the metal center and ligand-to-metal charge transfer bands. |
Applications and Future Directions
The unique combination of functional groups in complexes of 5-formylpyrazole-3-carboxylic acid opens doors to a variety of applications.
Caption: Relationship between the ligand's functional groups and applications.
Heterogeneous Catalysis
The well-defined, isolated metal centers within a coordination polymer or MOF can act as active sites for catalysis. Cobalt and copper complexes, for example, are known to be effective in oxidation reactions.[11] The porous nature of MOFs can provide size and shape selectivity for substrates. Furthermore, the free formyl group can be chemically modified after the framework is built—a process known as post-synthetic modification—to introduce new catalytic functionalities.
Biomedical Applications
Pyrazole derivatives and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] Coordination to a metal ion can enhance the therapeutic efficacy of an organic ligand.[8] These complexes could be investigated for their DNA binding capabilities or their ability to induce apoptosis in cancer cell lines.[9]
Advanced Materials: MOFs and Sensors
The ligand is an ideal candidate for constructing robust MOFs. The combination of the pyrazolate and carboxylate groups can lead to high connectivity and thermal stability. These porous materials could be explored for applications in gas storage and separation. Additionally, the incorporation of specific metal ions or the presence of the reactive formyl group could allow for the design of chemical sensors that respond to target analytes via changes in luminescence or color.[4][10]
References
- ResearchGate. (n.d.). Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF.
- Letters in Applied NanoBioScience. (2025, November 25). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
- MDPI. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
- Springer. (2023, September 23). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors.
- ACS Publications. (2025, September 17).
- American Chemical Society. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.
- Insubria. (n.d.).
- Journal of Chemical Health Risks. (2024, November 20).
- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
- ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- ResearchGate. (n.d.). Transition metal complexes with pyrazole carboxylic acid ligands | Request PDF.
- Radboud Repository. (2007, May 16). Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C.
- Chem-Impex. (n.d.). 1-Phenyl-5-pyrazolone-3-carboxylic acid.
- Royal Society of Chemistry. (n.d.). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand.
- ResearchGate. (n.d.). 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes | Request PDF.
- Princeton University. (2022, November 22).
- Engineered Science Publisher. (2025, November 29). Mesoporous Silica Supported Cobalt (II)
Sources
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- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 4. An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 8. nanobioletters.com [nanobioletters.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 14. jchr.org [jchr.org]
Advanced Protocol: Protection of Aldehyde Groups in Pyrazole Scaffolds
Part 1: Strategic Analysis & Core Directive
Executive Summary
The aldehyde group (formyl) on a pyrazole ring is a high-value synthetic handle, often used to introduce complexity via reductive amination, olefination, or nucleophilic addition. However, its high electrophilicity makes it vulnerable during intermediate steps involving organometallics (e.g., Grignard, lithiation) or strong reducing agents.
This guide details the protection of pyrazole carbaldehydes as acetals . Unlike simple benzene derivatives, pyrazoles present unique challenges:
-
Solubility: Pyrazoles are often polar and poorly soluble in non-polar solvents (e.g., toluene) required for traditional Dean-Stark conditions.
-
Lewis Basicity: The pyridine-like nitrogen (
) can coordinate with Lewis acid catalysts, potentially stalling the reaction. -
N-H Acidity: In
-unsubstituted pyrazoles, the acidic proton ( ) can interfere with base-sensitive subsequent steps, necessitating a dual-protection strategy.
Strategic Decision Matrix
Select the appropriate protocol based on your substrate's properties:
| Feature | Method A: Classical Dean-Stark | Method B: Orthoformate Dehydration |
| Primary Reagent | Ethylene Glycol + Toluene | Triethyl Orthoformate (TEOF) + Ethanol |
| Mechanism | Azeotropic Water Removal | Chemical Water Scavenging |
| Substrate Solubility | Requires solubility in hot Toluene | Works well for polar/insoluble substrates |
| Reaction Temperature | Reflux (~110 °C) | Mild (RT to 60 °C) |
| Scalability | Excellent for Multi-Gram/Kg scale | Excellent for Milligram to Gram scale |
| Acid Sensitivity | Moderate (Uses PTSA) | Low (Can use mild catalysts like |
Part 2: Detailed Experimental Protocols
Protocol A: Cyclic Acetal Formation (Dean-Stark Method)
Best for: Large-scale protection of lipophilic N-alkyl/aryl pyrazoles.
Reagents & Equipment:
-
Substrate: Pyrazole-carbaldehyde (1.0 equiv)
-
Reagent: Ethylene glycol (2.0 – 5.0 equiv)
-
Catalyst:
-Toluenesulfonic acid monohydrate (PTSA) (0.05 – 0.1 equiv) -
Solvent: Toluene (anhydrous)
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with nitrogen.
-
Dissolution: Suspend the pyrazole-carbaldehyde in toluene (approx. 10 mL/g). Add ethylene glycol and PTSA.
-
Expert Note: If the substrate is insoluble in toluene at room temperature, it may dissolve at reflux. If it remains an oil/gum at reflux, switch to Method B .
-
-
Reflux: Heat the mixture to vigorous reflux. The toluene/water azeotrope (bp 85 °C) will carry water into the trap.[1]
-
Monitoring: Monitor by TLC (typically 2-6 hours). Look for the disappearance of the aldehyde spot.
-
QC Check: The aldehyde proton signal (~9.8-10.0 ppm) in
NMR should disappear, replaced by the acetal proton singlet (~5.8-6.0 ppm).
-
-
Workup: Cool to room temperature. Wash the toluene layer with saturated aqueous
(to neutralize PTSA) and then brine. -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. Pyrazole acetals are often stable solids that can be recrystallized from hexanes/ether.
Protocol B: Acyclic Acetal Formation (Orthoformate Method)
Best for: Polar, N-unsubstituted pyrazoles, or small-scale synthesis.
Reagents & Equipment:
-
Substrate: Pyrazole-carbaldehyde (1.0 equiv)
-
Reagent: Triethyl orthoformate (TEOF) (1.5 – 3.0 equiv)
-
Solvent: Absolute Ethanol (anhydrous)
-
Catalyst: PTSA (0.05 equiv) or Ammonium Nitrate (mild alternative)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen.
-
Addition: Dissolve the pyrazole aldehyde in absolute ethanol (5-10 mL/mmol). Add TEOF and the catalyst.
-
Reaction: Stir at room temperature. If reaction is sluggish after 4 hours, warm to 50-60 °C.
-
Workup: Quench by adding a few drops of triethylamine (to neutralize acid). Concentrate the mixture roughly in vacuo.
-
Purification: Redissolve in DCM or EtOAc, wash with water (to remove excess ethanol/formate), dry, and concentrate.
-
Caution: Acyclic acetals (diethyl acetals) are generally more labile (acid-sensitive) than cyclic acetals. Store under inert atmosphere.
-
Protocol C: Deprotection (Restoring the Aldehyde)
Universal method for recovering the aldehyde after intermediate steps.
-
Hydrolysis: Dissolve the acetal in THF/Water (4:1). Add 1M HCl (2.0 equiv).
-
Stirring: Stir at RT for 1-2 hours.
-
Observation: For N-unsubstituted pyrazoles, the pyrazole ring will protonate, forming a soluble pyrazolium salt.
-
-
Neutralization (Critical):
-
Slowly add saturated
until pH ~8. The free base pyrazole-aldehyde will often precipitate or become extractable.
-
-
Extraction: Extract with EtOAc (x3). Dry and concentrate.
Part 3: Visualization & Mechanism
Reaction Workflow & Decision Tree
Caption: Decision tree for selecting the optimal protection strategy based on substrate solubility and stability.
Mechanistic Pathway (Acid-Catalyzed)
Caption: Step-wise mechanism of acetalization. Water removal (Step 4) is the rate-limiting, reversible step driving the equilibrium.
Part 4: Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Water not removed effectively. | Method A: Insulate Dean-Stark arm; use fresh molecular sieves. Method B: Add fresh TEOF (water scavenger). |
| Product Hydrolysis | Acidity during workup. | Neutralize with |
| Low Yield (Polar Substrate) | Product lost in aqueous layer. | Pyrazoles are polar. Saturate aqueous layer with NaCl (salting out) and use THF/EtOAc for extraction. |
| N-H Interference | N-H acidity interfering with base. | Protect N-H first (e.g., THP, SEM, or Boc) if subsequent reactions involve strong bases (e.g., n-BuLi). |
Part 5: References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for acetal stability and conditions).
-
Steiner, L., et al. (2024).[3] "Vinyl-pyrazole as a biomimetic acetaldehyde surrogate."[3] Chemical Communications.[3] Link (Discusses reactivity of pyrazole-derived carbonyls and hydrolysis).
-
BenchChem Technical Support. (2025). "Stability and Storage of Pyrazole Compounds." Link (General stability data for pyrazole derivatives).
-
Stoltz, B. M., et al. (2019). "A Small-scale Procedure for Acid-catalyzed Ketal Formation." California Institute of Technology.[6] Link (Modified Dean-Stark protocols for small scale).
-
El-Mekabaty, A., & Hasel, A. M. (2015).[8] "Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives." Chemistry of Heterocyclic Compounds. Link (Demonstrates use of Triethyl Orthoformate with aminopyrazoles).
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- 3. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN101870678B - Pyrazole compound and preparation method thereof - Google Patents [patents.google.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced N-Alkylation Strategies for 5-Formyl-1H-Pyrazole-3-Carboxylic Acid
Abstract & Substrate Profiling
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 5-formyl-1H-pyrazole-3-carboxylic acid presents a unique synthetic challenge due to its trifunctional nature: it possesses a nucleophilic pyrazole nitrogen (N-H), a highly reactive carboxylic acid (-COOH), and an electrophilic formyl group (-CHO).
Direct N-alkylation of this unprotected substrate typically results in complex mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products. To achieve high yields and strict regiocontrol, researchers must employ a bifurcated strategy: first, chemoselective masking of the carboxylic acid, followed by regioselective N-alkylation governed by either thermodynamic (base-mediated) or steric (acid-catalyzed) control.
Strategic Chemoselectivity: The Necessity of Acid Masking
The pKa of a typical pyrazole N-H ranges from 11 to 14, whereas the C3-carboxylic acid proton is highly acidic (pKa ~ 3.5). When exposed to standard alkylation conditions (e.g.,
Even when utilizing two equivalents of base to generate the dianion, the rapid background reaction of O-alkylation outpaces N-alkylation, leading to N,O-dialkylation. Therefore, the self-validating approach requires the prior conversion of the carboxylic acid into an ester, such as ethyl 5-formyl-1H-pyrazole-3-carboxylate 1. This masking step neutralizes the O-alkylation pathway, ensuring that subsequent electrophilic attacks are exclusively directed to the pyrazole nitrogen.
Workflow for chemoselective and regioselective N-alkylation of pyrazole-3-carboxylic acids.
Regioselectivity Dynamics: N1 vs. N2 Alkylation
Once the carboxylic acid is protected as an ester, the pyrazole ring still presents two distinct nitrogen atoms for alkylation. The regiochemical outcome is dictated by the tautomeric equilibrium of the pyrazole ring and the steric bulk of the adjacent substituents.
In polar aprotic solvents like DMSO, the tautomer with the proton residing on the nitrogen adjacent to the ester group is thermodynamically favored. Base-mediated alkylation (using
Conversely, if the substrate is subjected to acid-catalyzed alkylation using trichloroacetimidates, the reaction bypasses the basic deprotonation step. Instead, it proceeds via a carbocation intermediate where the regioselectivity is strictly controlled by steric hindrance. Because the ester group is bulkier than the formyl group, acid-catalyzed methods favor alkylation at the less hindered nitrogen, yielding the 3-carboxylate regioisomer 3.
Tautomeric equilibrium dictating the regioselectivity of pyrazole N-alkylation.
Validated Experimental Protocols
Phase 1: Chemoselective Masking (Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate)
Causality: Fischer esterification strictly protects the carboxylic acid while leaving the formyl group and pyrazole N-H intact.
-
Preparation: Suspend 5-formyl-1H-pyrazole-3-carboxylic acid (10.0 mmol) in absolute ethanol (50 mL).
-
Catalysis: Add concentrated
(0.5 mL) dropwise while stirring. -
Reaction: Heat the mixture to reflux (78 °C) for 12 hours.
-
Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The highly polar baseline spot (acid) will convert to a higher
spot (ester). -
Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with saturated aqueous
. Extract with Ethyl Acetate (3 x 30 mL), dry over , and concentrate to yield the ethyl ester.
Phase 2A: Base-Mediated N-Alkylation (Thermodynamic Control)
Causality: Utilizing
-
Preparation: Dissolve ethyl 5-formyl-1H-pyrazole-3-carboxylate (5.0 mmol) in anhydrous DMSO (15 mL).
-
Deprotonation: Add finely powdered
(7.5 mmol, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete anion formation. -
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 5.5 mmol) dropwise. Stir at room temperature for 4-6 hours.
-
Workup: Quench with ice water (50 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer extensively with brine (5 x 20 mL) to remove residual DMSO.
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc) to separate the major 5-carboxylate isomer from the minor 3-carboxylate isomer.
Phase 2B: Acid-Catalyzed N-Alkylation (Steric Control)
Causality: For base-sensitive substrates or when the 3-carboxylate isomer is desired, trichloroacetimidates activated by a Brønsted acid (CSA) provide carbocation-driven alkylation governed by steric relief 3.
-
Preparation: Dissolve ethyl 5-formyl-1H-pyrazole-3-carboxylate (5.0 mmol) and the appropriate alkyl trichloroacetimidate (6.0 mmol) in anhydrous DCM (20 mL).
-
Catalysis: Add Camphorsulfonic acid (CSA, 0.5 mmol, 10 mol%) at 0 °C under an inert argon atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Validation: LC-MS will confirm the mass addition without the formation of base-degradation byproducts.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove trichloroacetamide byproducts. Concentrate and purify via silica gel chromatography.
Quantitative Data & Isomer Distribution
The following table summarizes the expected regiochemical outcomes based on the chosen methodology, providing a predictive framework for process scale-up.
| Alkylation Strategy | Reagents & Solvent | Primary Mechanistic Driver | Major Regioisomer | Minor Regioisomer | Typical Combined Yield |
| Base-Mediated | Alkyl Bromide, | Thermodynamic (Tautomer Stability) | 5-carboxylate (N2-alkyl) | 3-carboxylate (N1-alkyl) | 82 - 88% |
| Base-Mediated | Alkyl Iodide, | Thermodynamic / Kinetic | 5-carboxylate (N2-alkyl) | 3-carboxylate (N1-alkyl) | 75 - 85% |
| Acid-Catalyzed | Alkyl Trichloroacetimidate, CSA, DCM | Steric Control (Carbocation Attack) | 3-carboxylate (N1-alkyl) | 5-carboxylate (N2-alkyl) | 65 - 75% |
Note: Ratios of major to minor isomers typically range from 3:1 to 5:1 depending on the specific steric bulk of the alkylating agent.
References
1.[5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester - CAS:93290-12-1] - Sunway Pharm Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtF0D3HsKlURPY0YgTqcwXzp_5fnbFrEZxSHklHHWbL8J_8khKezLo9iGTw9sWdIz18Cdk74gh87ZdMEgyBDC78UUcgV-V8WeCS7MK5xvfGlgAa1LnY6sw2W9-LtCQmgyo-rQS] 2.[dipolar cycloadditions of α-diazoacetates with α-sulfenyl/sulfinyl/sulfonyl-β] - CORA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNEQnz3vGPYafSwJ8u-ceoQcxwPrW7Lf_nxCwwaL-lMo59239R7sf4xZosFVa7YmNBPF1tNSFEonQrf45qlH8SHR66eEKwUw4VTN42q6AQCcYOgbweE535bKD5HBdp5JT--_rUXAe5no5oey1A7t-ETHIaq6vuFkwCkrp5vVx7mtwj2pqTAw==] 3. [Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates] - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-6loEkeRRx4z5haI5vrRzgv20z9Y1itH7gKfi_Qrc69mV4UGukMRrAEcvdO6J2KE3C04NQo5kdtGjs_0irlENmDqp8aA65-4AOnO0vruAN3u8mxn36k1UKFMzbiRD]
Sources
Troubleshooting & Optimization
preventing aldehyde oxidation in 5-formylpyrazole derivatives
Ticket Subject: Preventing Aldehyde Oxidation in 5-Formylpyrazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Ticket" Context
Welcome to the Heterocycle Stability Hub. You are likely here because your 5-formylpyrazole intermediate—a critical scaffold in kinase inhibitor discovery and agrochemistry—is behaving unpredictably.
The Core Problem: Pyrazole-5-carbaldehydes are electronically unique. Unlike simple benzaldehydes, the adjacent nitrogen atoms in the pyrazole ring create a specific electronic environment that makes the aldehyde carbonyl carbon highly susceptible to nucleophilic attack (Cannizzaro disproportionation) and the C-H bond prone to radical abstraction (auto-oxidation).
This guide treats your stability issues as "bugs" in the chemical workflow, providing patches (protocols) and system upgrades (protection strategies) to resolve them.
Module 1: Storage & Handling (The "Quick Fix")
User Issue:
"My white solid 5-formylpyrazole turned yellow/brown and sticky after two weeks on the shelf."
Root Cause: Radical Auto-Oxidation
This is a classic "bug" in aldehyde storage. Heteroaromatic aldehydes lack the stabilizing resonance energy of benzene rings to the same extent, making the formyl hydrogen more labile. Atmospheric oxygen initiates a radical chain reaction, converting the aldehyde into a carboxylic acid (which catalyzes further decomposition) or peracids.
The Mechanism (Visualized)
The following diagram illustrates the "corruption" of your molecule via the radical chain mechanism.
Figure 1: Radical auto-oxidation pathway degrading 5-formylpyrazole to carboxylic acid.
Troubleshooting Protocol: Storage Stabilization
-
Atmosphere: Flush all storage vials with Argon (heavier than air) rather than Nitrogen.
-
Temperature: Store at -20°C . The rate of radical initiation drops significantly below 0°C.
-
Additives: For long-term storage of bulk intermediates, add 0.1% w/w BHT (Butylated hydroxytoluene) . This acts as a radical scavenger, terminating the chain reaction before it degrades the bulk material.
Module 2: Synthetic Troubleshooting (The "Deep Dive")
User Issue:
"I tried to oxidize 5-hydroxymethylpyrazole to the aldehyde, but I keep isolating the carboxylic acid."
Root Cause: Over-Oxidation
This usually happens when using aqueous oxidants (like
The Solution: Activated in Anhydrous Media
To stop at the aldehyde, you must exclude water to prevent gem-diol formation. Activated Manganese Dioxide (
Validated Protocol: Chemoselective Oxidation
| Parameter | Specification | Rationale |
| Reagent | Activated | The |
| Stoichiometry | 10-20 equivalents | Surface-mediated reaction; high excess is required for kinetics. |
| Solvent | DCM or Chloroform (Anhydrous) | Critical: Must be dry to prevent hydrate formation. |
| Temperature | Reflux (40°C) | Ensures completion before competitive degradation occurs. |
Step-by-Step Workflow:
-
Activation: If your
is old, heat it at 110°C in an oven for 24 hours before use. -
Setup: Dissolve 5-hydroxymethylpyrazole (1 equiv) in anhydrous DCM (0.1 M).
-
Addition: Add activated
(10 equiv) in one portion. -
Monitoring: Stir at reflux. Monitor by TLC every hour.
-
Tip: The aldehyde usually runs much higher (less polar) than the alcohol.
-
-
Filtration: Filter hot through a Celite pad.
-
Workup: Evaporate solvent immediately. Do not wash with aqueous base , or you will trigger the Cannizzaro reaction (see Module 3).
Module 3: Chemical Stability (The "Advanced User")
User Issue:
"I treated my aldehyde with NaOH to do a condensation reaction, and my starting material disappeared into two new spots."
Root Cause: The Cannizzaro Trap
5-Formylpyrazoles are "non-enolizable" aldehydes (no protons on the carbon adjacent to the carbonyl). In the presence of strong base (NaOH, KOH), they undergo Cannizzaro Disproportionation , where one molecule oxidizes to the acid and another reduces to the alcohol.[1]
Decision Logic: Avoiding Disproportionation
Use the following logic flow to design your next step without destroying your aldehyde.
Figure 2: Decision matrix for base-mediated reactions with 5-formylpyrazoles.
The "Patch": Acetal Protection
If you must use harsh conditions (e.g., N-alkylation with strong base), protect the aldehyde first.
Protocol: 1,3-Dioxolane Formation
-
Reagents: Ethylene glycol (5 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).
-
Solvent: Toluene.
-
Setup: Dean-Stark trap (essential to remove water and drive equilibrium).
-
Execution: Reflux until water collection ceases. The resulting acetal is stable to strong bases (LiAlH4, NaOH, NaH) but easily removed with dilute HCl/THF [1].
Frequently Asked Questions (FAQ)
Q: Can I use Swern oxidation instead of
Q: Why does my N-unsubstituted 5-formylpyrazole look different by NMR in different solvents?
A: This is annular tautomerism . In solution, 5-formylpyrazole (
-
Fix: Lock the tautomer by N-protecting with a PMB (p-methoxybenzyl) or THP (tetrahydropyranyl) group [2]. This also significantly improves oxidative stability.
Q: Is the aldehyde stable to chromatography? A: Generally, yes. However, silica gel is slightly acidic. If your compound is acid-sensitive, add 1% triethylamine to your eluent. Avoid alumina, which can be basic enough to trigger condensation or Cannizzaro reactions.
References
-
Vertex AI Search. (2025). Protecting group strategies for pyrazole aldehydes (SEM-group Transposition). NIH/PubMed. 2
-
Holzer Group. (2004). 4-Methoxybenzyl (PMB) Protected Pyrazolones.[3] Heterocycles. 3[4]
-
BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds. 5
-
ResearchGate. (2024). Crossed Cannizzaro reaction with aromatic and heterocyclic aldehydes. 6
-
PubMed. (2019).[7] Effect of MnO2 Crystal Structure on Aerobic Oxidation of 5-Hydroxymethylfurfural. 7
Sources
- 1. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holzer-group.at [holzer-group.at]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of MnO2 Crystal Structure on Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of pyrazole-3-carboxylic acids in organic solvents
Case ID: PYZ-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Issues in Organic Synthesis
Diagnostic & Mechanism: The "Brick Wall" Effect
User Query: "My pyrazole-3-carboxylic acid starting material is insoluble in DCM, THF, and Toluene. It sits at the bottom of the flask like brick dust. How do I proceed with my amide coupling?"
The Root Cause
The poor solubility of pyrazole-3-carboxylic acids is not an anomaly; it is a feature of their crystal packing. These molecules possess a "dual-lock" mechanism that creates an exceptionally stable crystal lattice:
-
Carboxylic Acid Dimerization: The -COOH groups form strong, centrosymmetric head-to-tail hydrogen bonds (
synthons). -
Pyrazole N-H Interactions: The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N:). These form secondary intermolecular networks perpendicular to the acid dimers.
In non-polar solvents (DCM, Toluene), the solvent energy is insufficient to break this lattice enthalpy. To dissolve the molecule, you must chemically disrupt these networks.
Visualization: The Solubilization Mechanism
The following diagram illustrates the transition from the insoluble lattice to a solvated state using a lipophilic base.
Figure 1: Mechanism of base-mediated solubilization. The addition of a tertiary amine breaks the H-bond network, generating a lipophilic salt soluble in organic media.
Troubleshooting Protocols
Scenario A: Running Reactions in Non-Polar Solvents (DCM, THF)
Issue: You need to perform an amide coupling or substitution in Dichloromethane (DCM), but the acid is insoluble. The Fix: In Situ Lipophilic Salt Formation.
Protocol:
-
Calculate Stoichiometry: Determine the mmol of your pyrazole carboxylic acid.
-
Select Base: Use DIPEA (Hünig's Base) or Triethylamine (TEA) .
-
Why? Unlike inorganic bases (NaOH), the protonated forms of DIPEA/TEA have large alkyl chains that act as phase-transfer catalysts, rendering the carboxylate salt soluble in organic layers.
-
-
Addition Step: Suspend the pyrazole in DCM. Add 1.2 - 1.5 equivalents of DIPEA.
-
Observation: The suspension should clear within 5–10 minutes as the H-bond network collapses and the lipophilic ammonium salt forms.
-
Proceed: Add your coupling reagents (HATU, EDC) only after the solution clears.
Scenario B: Compound Crashed Out During Aqueous Workup
Issue: During extraction, a precipitate formed at the interface or in the aqueous layer. The Fix: The pH Swing Protocol.
Pyrazole-3-carboxylic acids are amphoteric but primarily acidic (pKa COOH ≈ 3.5–4.0).
| pH State | Species | Solubility Location |
| pH < 2 | Fully Protonated (COOH, Py-H) | Precipitate (Water insoluble, Organic poor) |
| pH 4–9 | Anionic (COO-, Py-H) | Aqueous Layer (Water soluble) |
| pH > 12 | Dianionic (COO-, Py-) | Aqueous Layer (Highly Water soluble) |
Recovery Protocol:
-
If solid is at interface: It is likely the neutral, fully protonated acid.
-
To extract into Organic: You generally cannot extract the free acid efficiently into DCM/EtOAc due to the "brick dust" nature.
-
Recommended Isolation:
-
Adjust aqueous layer to pH 3–4 (isoelectric point vicinity).
-
Allow the precipitate to form fully (cool on ice).
-
Filter the solid rather than extracting. Wash with cold water and Hexanes.
-
Dry under vacuum.
-
Strategic Workarounds: Structural Modification
If you must handle this scaffold through multiple synthetic steps, working with the free acid is inefficient. We recommend early-stage protection.
Workflow: The Ester Bypass
Converting the acid to a Methyl or Ethyl ester resolves 90% of solubility issues by removing the primary H-bond donor/acceptor site.
Figure 2: The "Ester Bypass" strategy allows for standard organic processing before revealing the acid at the final stage.
Standard Esterification Protocol:
-
Dissolve/suspend pyrazole acid in Methanol (0.5 M) .
-
Cool to 0°C.
-
Dropwise add Thionyl Chloride (SOCl2, 2.0 eq) .
-
Heat to reflux for 3–5 hours.
-
Concentrate in vacuo. The residue is usually the hydrochloride salt of the ester.
-
Partition between EtOAc and Sat. NaHCO3 to obtain the free base ester (highly soluble).
Solubility Data Matrix
Use this table to select the correct solvent for your specific operation.
| Solvent | Solubility Rating | Primary Use Case | Notes |
| DMSO | Excellent | NMR, Biological Assays | Hard to remove; use lyophilization. |
| DMF | Very Good | Reactions ( | Good for heating >80°C. |
| Methanol | Good | Recrystallization, Esterification | Proticity disrupts H-bonds effectively. |
| THF | Moderate | Reactions (Reduction) | Often requires heat or base (DIPEA) to fully dissolve. |
| DCM | Poor | Workup, Chromatography | Requires DIPEA/TEA to solubilize. |
| Toluene | Very Poor | None | Avoid unless heating to reflux for specific crystallizations. |
| Water | pH Dependent | Isolation | Soluble at pH > 7; Insoluble at pH < 3. |
Frequently Asked Questions (FAQs)
Q: I need to take an NMR, but it won't dissolve in CDCl3. What should I do? A: Do not struggle with CDCl3. The standard solvent for pyrazole-3-carboxylic acids is DMSO-d6 . If you must use CDCl3 (e.g., to compare with literature), add 1-2 drops of CD3OD or a drop of TEA to the NMR tube to help solubilize it, though this may shift your acidic proton peaks.
Q: My product is stuck in the DMSO reaction mixture. How do I get it out? A: Do not try to rotovap DMSO.
-
Pour the reaction mixture into 10 volumes of Ice Water .
-
Adjust pH to ~3-4 with 1N HCl.
-
The pyrazole acid should precipitate as a white/off-white solid.
-
Filter and wash with water to remove DMSO traces.
Q: Can I use Pyridine instead of TEA? A: Pyridine is a weaker base and a flat aromatic system. While it can work, it is often less effective at "phase transfer" solubilization in non-polar solvents compared to the bulky, aliphatic chains of TEA or DIPEA.
References
-
Crystal Structure & H-Bonding: Fabbiani, F. P. A., et al. "High-pressure recrystallisation: a route to new polymorphs of pyrazole-3-carboxylic acid." CrystEngComm, 2009.
-
Solubility Data & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 72338, 1H-Pyrazole-3-carboxylic acid."
-
General Purification Strategies: "Purification of heterocyclic carboxylic acids." Common Organic Chemistry Protocols.
-
pKa and Acidity: "Dissociation constants of organic acids and bases." IUPAC Chemical Data Series.
Technical Support Center: Purification of 5-Formyl-1H-Pyrazole-3-Carboxylic Acid
Welcome to the Technical Support and Troubleshooting Portal for the purification of 5-formyl-1H-pyrazole-3-carboxylic acid (CAS: 854699-16-4)[1]. As a highly functionalized heterocycle, this molecule presents unique challenges during isolation. The presence of a pyrazole ring, a carboxylic acid, and a reactive formyl (aldehyde) group creates a dense intermolecular hydrogen-bonding network[2].
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to achieve >99% purity while mitigating common degradation pathways such as formyl oxidation, acetalization, and premature decarboxylation.
Diagnostic Matrix: Solvent Selection & Causality
Selecting the correct recrystallization solvent is the most critical variable. The solvent must disrupt the strong pyrazole-carboxylic acid lattice at high temperatures without reacting with the highly electrophilic 5-formyl group[3].
Table 1: Solvent System Diagnostic Matrix
| Solvent System | Polarity Index | Solvation Mechanism & Causality | Risk Profile | Recommendation |
| Ethyl Acetate / Heptane | Moderate | EtOAc disrupts H-bonds via dipole interactions; Heptane forces thermodynamic lattice assembly during cooling. | Low. Aprotic nature completely prevents hemiacetal/acetal formation. | Primary Choice |
| Acetonitrile | High | Strong dipole-dipole interactions stabilize the polar functional groups at boiling point. | Low to Moderate. May require cooling to -20°C to force precipitation due to high cold solubility. | Excellent Alternative |
| Ethanol / Water | Very High | Strong H-bond donor/acceptor interactions completely solvate the molecule. | High. Prolonged heating causes the formyl group to react with ethanol, forming acetal impurities. | Use with Caution |
| Toluene | Low | Weak | High. Insufficient polarity; the compound will remain insoluble even at reflux. | Not Recommended |
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane binary system. It is designed as a "self-validating" workflow, meaning it contains built-in feedback loops to ensure you are on the correct thermodynamic path before proceeding to the next step.
Phase 1: Preparation & Degassing
-
Action: Sparge 100 mL of EtOAc and 100 mL of Heptane with Nitrogen (
) or Argon for 15 minutes. -
Causality: The 5-formyl group is highly susceptible to autoxidation at elevated temperatures, which converts it into 1H-pyrazole-3,5-dicarboxylic acid. Removing dissolved oxygen neutralizes this degradation pathway.
Phase 2: Primary Dissolution
-
Action: Suspend 1.0 g of crude 5-formyl-1H-pyrazole-3-carboxylic acid in 10 mL of degassed EtOAc in a two-neck round-bottom flask under an
atmosphere. -
Action: Heat to 70°C (do not exceed 80°C to prevent thermal decarboxylation). Add EtOAc in 2 mL increments until complete dissolution occurs.
-
Validation Check: If the solution remains cloudy after adding 30 mL of EtOAc, the suspended matter is likely a highly cross-linked polymeric impurity or inorganic salt. Do not add more solvent; proceed immediately to Phase 3.
Phase 3: Hot Filtration
-
Action: Filter the hot mixture rapidly through a pre-warmed fritted glass funnel (medium porosity) into a clean, pre-warmed receiving flask.
-
Causality: Pre-warming the glassware prevents the solvent temperature from dropping below the saturation point, which would cause premature crystallization inside the frit and drastically reduce your yield.
Phase 4: Metastable Zone Targeting
-
Action: Maintain the filtered solution at 70°C. Add hot Heptane dropwise with continuous stirring until a persistent, faint turbidity is observed.
-
Validation Check: Add exactly 1 to 2 drops of hot EtOAc. If the solution becomes crystal clear, you have successfully poised the system exactly on the metastable zone boundary. If it remains turbid, insoluble impurities are crashing out; reheat to 75°C and perform a secondary hot filtration.
Phase 5: Nucleation and Isolation
-
Action: Remove the heat source. Allow the flask to cool ambiently to 25°C over 2 hours, then transfer to a 4°C ice bath for 1 hour.
-
Causality: Slow cooling allows the pyrazole and carboxylic acid groups to thermodynamically arrange into the lowest-energy crystal lattice, systematically excluding impurities.
-
Action: Filter the resulting crystals under vacuum, wash with 5 mL of cold Heptane (4°C), and dry under high vacuum at room temperature for 12 hours.
Expert FAQs & Troubleshooting Guide
Q1: My product is forming a biphasic oil at the bottom of the flask instead of crystallizing. How do I fix this? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. Because 5-formyl-1H-pyrazole-3-carboxylic acid has a rigid H-bonding network, a poor solvent ratio forces it to separate as a solute-rich liquid rather than a crystal. Solution: You have added too much Heptane too quickly. Reheat the mixture to 70°C until it forms a single phase, add 2-5 mL of EtOAc to increase the solubility threshold, and cool the system much more slowly (e.g., 0.5°C/minute).
Q2: I observe a new impurity in my NMR spectrum after recrystallizing from methanol. What happened? A2: The 5-formyl group is a highly electrophilic aldehyde. Prolonged heating in primary alcohols (methanol, ethanol), especially if trace acidic impurities are present from your crude synthesis, catalyzes the formation of hemiacetals or full acetals[3]. Solution: Abandon protic solvents. Switch to the aprotic EtOAc/Heptane system described in the SOP above to protect the formyl group.
Q3: The recovered yield is extremely low (<30%), but the purity is excellent. Where did my product go? A3: 5-formyl-1H-pyrazole-3-carboxylic acid is exceptionally polar[4]. If your solvent system is too rich in EtOAc, the cold solubility at 4°C remains too high, keeping your product dissolved in the mother liquor. Solution: Concentrate the mother liquor under reduced pressure to 25% of its original volume, add a small amount of Heptane, and cool to 4°C to induce a second crop of crystals.
Q4: Can I boil the solution to force dissolution?
A4: No. Pyrazole-3-carboxylic acids are prone to thermal decarboxylation (loss of
Mechanistic Workflow Diagram
The following decision tree maps the thermodynamic and chemical logic required to successfully purify this specific heterocycle.
Figure 1: Decision matrix and mechanistic workflow for the recrystallization of 5-formyl-1H-pyrazole-3-carboxylic acid.
References
-
Matrix Fine Chemicals. 5-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 854699-16-4. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: [Link]
Sources
stability of 5-formylpyrazole-3-carboxylic acid in basic solution
Technical Support Center: Troubleshooting 5-Formylpyrazole-3-Carboxylic Acid Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the erratic behavior of highly functionalized heterocycles. 5-formylpyrazole-3-carboxylic acid is a critical building block in medicinal chemistry—often utilized in the synthesis of complex APIs like Darolutamide[1]. However, its unique combination of an acidic carboxyl group, an amphoteric pyrazole core, and an electrophilic formyl group makes it highly susceptible to degradation in basic aqueous environments.
This guide is designed to dissect the chemical causality behind common experimental failures and provide self-validating protocols to ensure the structural integrity of your compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: During the basic hydrolysis of my ester precursor, my LC-MS shows the disappearance of the parent mass and the emergence of two new peaks (M+2 and M+16). What is happening?
The Causality: You are observing a base-catalyzed disproportionation known as the Cannizzaro reaction[2]. The 5-formyl group on the pyrazole ring lacks
Q2: I am trying to dissolve the compound in a basic buffer at 60°C to improve solubility, but I am losing the carboxylic acid group (loss of 44 Da). Why?
The Causality: You are triggering thermal decarboxylation[3]. Pyrazole-3-carboxylic acids are inherently prone to losing their carboxyl group as
Q3: Why does the compound exhibit unpredictable solubility and reactivity shifts between pH 8 and pH 13? The Causality: The molecule is multiprotic. The carboxylic acid proton is highly acidic (pKa ~ 3.6)[5], meaning it is fully deprotonated at physiological pH. However, the pyrazole N-H is weakly acidic (pKa ~ 11-14)[3]. At pH 8, the molecule exists as a monoanion. As you push the pH past 12, the pyrazole ring deprotonates to form a dianion. This dianionic state significantly alters the electronic distribution of the ring, making the formyl group slightly less electrophilic but drastically increasing the aqueous solubility.
Quantitative Data: Degradation Pathways in Base
To aid in your experimental design, the following table summarizes the quantitative kinetic stability and primary degradation pathways of 5-formylpyrazole-3-carboxylic acid under varying basic conditions.
| Base Condition | Temp (°C) | Primary Degradation Pathway | Half-Life ( | Primary Byproducts | Mitigation Strategy |
| 2.0 M NaOH (pH >13) | 25°C | Cannizzaro Disproportionation | < 2 hours | Alcohol & Diacid derivatives | Use mild bases (LiOH); Keep pH < 10. |
| 0.5 M KOH (pH 12) | 65°C | Thermal Decarboxylation | ~ 45 mins | 5-Formylpyrazole + | Maintain temperature strictly < 40°C. |
| 1.0 M LiOH (pH 11) | 0°C | Stable (Minimal Degradation) | > 48 hours | None (Trace Cannizzaro) | Standardize this condition for ester hydrolysis. |
| 25°C | Stable | > 7 days | None | Ideal for long-term basic buffering. |
Mechanistic Visualization
The following diagram maps the divergent degradation pathways of 5-formylpyrazole-3-carboxylic acid when exposed to improper basic conditions.
Base-catalyzed degradation pathways of 5-formylpyrazole-3-carboxylic acid.
Standardized Experimental Protocols
To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol 1: Mild Basic Hydrolysis of Ethyl 5-formylpyrazole-3-carboxylate
Purpose: To yield the free carboxylic acid without triggering the Cannizzaro reaction or decarboxylation.
-
Solvent Preparation: Prepare a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water. Chill the mixture in an ice bath to exactly 0°C.
-
Substrate Addition: Dissolve 1.0 equivalent of ethyl 5-formylpyrazole-3-carboxylate in the chilled solvent mixture. Stir at 400 rpm.
-
Base Addition: Slowly add 1.2 equivalents of aqueous Lithium Hydroxide (LiOH·
, 1.0 M) dropwise over 15 minutes. Causality Note: Slow addition prevents localized pH spikes that trigger disproportionation[6]. -
Reaction Monitoring (Self-Validation): Stir at 0°C for 2 hours. Pull a 10 µL aliquot, quench with 10 µL of 1M HCl, and analyze via TLC (Hexane/EtOAc 1:1) or LC-MS. The reaction is complete when the ester starting material is entirely consumed.
-
Quenching & Workup: While still at 0°C, carefully acidify the reaction mixture to pH 3.0 using 1M HCl. Warning: Do not let the temperature rise during acidification, as the neutralization is exothermic.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure (water bath < 30°C).
Protocol 2: LC-MS Monitoring for Base-Catalyzed Degradation
Purpose: To quantitatively assess the stability of the compound in your specific assay buffers.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 5-formylpyrazole-3-carboxylic acid in HPLC-grade Acetonitrile.
-
Buffer Spiking: Dilute the stock 1:10 into your target basic buffer (e.g., pH 10 Carbonate buffer).
-
Incubation & Sampling: Incubate at the target experimental temperature. Pull 50 µL aliquots at
hours. -
Quenching: Immediately quench each aliquot into 50 µL of 0.1% Formic Acid in Acetonitrile to halt any base-catalyzed degradation.
-
Analysis: Run on a C18 Reverse-Phase LC-MS column using a water/acetonitrile gradient (both containing 0.1% Formic Acid).
-
Data Interpretation: Monitor the Extracted Ion Chromatograms (EIC) for
141 (Parent), 143 (Cannizzaro Alcohol), 157 (Cannizzaro Diacid), and 97 (Decarboxylation product).
References
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Name Reactions in Organic Synthesis (Cannizzaro Reaction Principles). DOKUMEN.PUB.[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. dokumen.pub [dokumen.pub]
- 3. 1H-Pyrazole-3,4,5-tricarboxylic acid | 19551-66-7 | Benchchem [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]
- 6. 5-Ethenyl-1,3-dimethyl-1H-pyrazole|CAS 91601-61-5 [benchchem.com]
avoiding decarboxylation of pyrazole-3-carboxylic acids during heating
Topic: Preventing Thermal Decarboxylation of Pyrazole-3-Carboxylic Acids Ticket ID: PYR-3-COOH-STABILITY Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic Flowchart
User Issue: "My pyrazole-3-carboxylic acid is losing CO₂ during reaction or workup. Yields are low, and LCMS shows the decarboxylated protonated species."
Root Cause: Pyrazole-3-carboxylic acids are inherently unstable due to the proximity of the carboxyl group to the nitrogenous ring. Under thermal or acidic stress, the ring protonates (or complexes with metals), creating an electron-deficient sink that facilitates the loss of CO₂ via a zwitterionic intermediate.
Immediate Action Required: Stop all high-temperature acidic workups. Switch to base-mediated hydrolysis at ambient temperature and avoid thermal drying.
Diagnostic Workflow
Use the following logic gate to determine your next experimental step.
Figure 1: Decision tree for selecting the appropriate mitigation strategy based on the experimental phase where decarboxylation is observed.
The Mechanism: Why It Happens
To prevent the reaction, you must understand the electronic driving force. Pyrazole-3-carboxylic acids (unlike their phenyl analogs) possess a built-in "trap" for decarboxylation.
The Acid-Catalyzed Pathway:
-
Protonation: The pyrazole nitrogen (N2) is basic. In acidic media (or high heat which promotes auto-ionization), N2 becomes protonated.
-
Electron Withdrawal: The protonated nitrogen becomes a strong electron-withdrawing group (EWG), pulling electron density from the C3 carbon.
-
Fragmentation: The C3-COOH bond weakens, releasing CO₂ and leaving a protonated pyrazole species.
Visualizing the Failure Point:
Figure 2: The acid-promoted thermal decomposition pathway. Note that the zwitterionic intermediate is the critical instability point.
Troubleshooting Guides (Protocols)
Ticket #101: Decarboxylation during Ester Hydrolysis
Scenario: You are trying to saponify a pyrazole-3-ethyl ester using NaOH/EtOH at reflux. The product disappears, and you isolate the decarboxylated parent heterocycle.
Solution: Avoid reflux and strong mineral bases. Use Lithium Hydroxide (LiOH) in a biphasic system at room temperature.
Protocol A: Mild LiOH Hydrolysis
-
Dissolution: Dissolve 1.0 eq of Pyrazole-Ester in THF (tetrahydrofuran).
-
Reagent Prep: Prepare a 1.0 M aqueous solution of LiOH (2.5 eq).
-
Reaction: Add the LiOH solution to the THF mixture dropwise at 0°C.
-
Agitation: Allow to warm to Room Temperature (20-25°C). Stir for 4–16 hours. Do not heat.
-
Workup (Critical):
-
Cool to 0°C.[1]
-
Carefully adjust pH to ~4-5 using 1M HCl (do not go to pH 1).
-
Extract immediately with EtOAc.
-
Drying: Dry over Na₂SO₄ and concentrate at <30°C bath temperature.
-
Ticket #102: Decarboxylation during Amide Coupling
Scenario: You attempted to convert the acid to an acid chloride using Thionyl Chloride (SOCl₂) at reflux. The subsequent amine addition yielded the wrong mass (M-44).
Solution: SOCl₂ generates HCl and requires heat, both of which trigger the mechanism in Figure 2. Use "One-Pot" coupling agents that operate at neutral/basic pH.
Protocol C: HATU-Mediated Coupling
-
Setup: Dissolve Pyrazole-3-COOH (1.0 eq) in anhydrous DMF or DCM.
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 eq). The base keeps the pyrazole deprotonated, stabilizing the carboxylate.
-
Activation: Cool to 0°C. Add HATU (1.1 eq). Stir for 15 mins.
-
Coupling: Add the amine (1.1 eq). Stir at RT for 2 hours.
-
Result: High yield of amide with zero decarboxylation.
Ticket #103: Decarboxylation during Drying/Solvent Removal
Scenario: The reaction worked, but after leaving the flask on the rotovap (50°C) for an hour to remove water/DMF, the compound degraded.
Solution: Pyrazole-3-carboxylic acids in the solid state can decarboxylate if the crystal lattice contains trapped acid or if heated.
Protocol D: Safe Drying
-
Method 1 (Azeotrope): If water is present, add Acetonitrile (MeCN) and rotovap at low pressure/low temp (30°C) to azeotrope water off.
-
Method 2 (Lyophilization): Freeze the aqueous/organic mixture and sublime the solvent. This keeps the compound at -50°C to -80°C, ensuring 100% integrity.
Comparative Data: Stability Profiles
The following table summarizes the stability of a generic 1-methyl-pyrazole-3-carboxylic acid under various standard laboratory conditions.
| Condition | Reagents | Temperature | Decarboxylation Risk | Recommendation |
| Acidic Reflux | HCl / H₂O | 100°C | CRITICAL (High) | AVOID completely. |
| Basic Reflux | NaOH / EtOH | 80°C | Moderate | Risky for sensitive substrates. |
| Acid Chloride | SOCl₂ (neat) | 80°C | High | Use Oxalyl Chloride @ 0°C or HATU. |
| Mild Base | LiOH / THF | 25°C | Low (Safe) | Standard Protocol. |
| Metal Catalysis | Cu / Quinoline | 150°C | Intentional | Used to decarboxylate (See Ref 1). |
Frequently Asked Questions (FAQ)
Q: Does the position of the carboxylic acid matter (3- vs 4- vs 5-)? A: Yes.
-
Position 4: Highly stable. The carboxyl group is not in direct conjugation with the imine-like nitrogen in the same way.
-
Position 3 (and 5): Highly unstable. These positions are adjacent to the ring nitrogens.[2] Electronic communication allows the ring to act as an electron sink, facilitating CO₂ loss. Note that in unsubstituted pyrazoles, position 3 and 5 are tautomeric and equivalent.
Q: Can I use Oxalyl Chloride instead of SOCl₂? A: Yes, but strictly at 0°C with catalytic DMF in DCM. Oxalyl chloride is more reactive and allows for lower temperatures. However, you must neutralize the HCl generated immediately with a base like pyridine or Et₃N if the substrate is highly sensitive.
Q: I see a "melt" in the melting point apparatus, then gas evolution. Is this decarboxylation? A: Yes. Pyrazole-3-carboxylic acids often do not have a true melting point; they have a "decomposition point" where they melt and decarboxylate simultaneously. Do not use melting point as a purity check for these acids; use LCMS or NMR.
References
-
Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Source:[3] Inorganic Chemistry Frontiers (RSC), 2019. Context: Demonstrates the intentional use of metal catalysts and heat to force decarboxylation, confirming that avoiding metals (Cu) and heat is necessary for preservation. URL:[Link]
-
Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Source: OSTI.gov (US Dept of Energy), 1990. Context: Details the ionic pathway of decarboxylation, confirming the role of acid-promotion and zwitterionic intermediates in the thermal decomposition of aromatic acids. URL:[Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester data. Source: NIST Chemistry WebBook.[4] Context: Provides physical data and stability indications for ester precursors, useful for identifying stable starting materials. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
Heterocycle Purification Hub: Palladium Removal from Pyrazole Scaffolds
Status: Operational Ticket ID: PYR-PD-001 Subject: Technical Guide for Palladium Remediation in N-Heterocyclic Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Why Standard Washes Fail
User Query: "I performed a Suzuki coupling on a pyrazole substrate. Standard aqueous workup (EDTA/Brine) and Celite filtration failed. My Pd levels are still >500 ppm. Why?"
Technical Analysis: The failure stems from competitive coordination . Unlike simple aromatics, pyrazoles contain sp²-hybridized nitrogen atoms with accessible lone pairs. These act as potent ligands for Palladium (Pd), effectively competing with your wash buffers.
-
The Mechanism: Pd acts as a soft Lewis acid. The pyrazole nitrogen acts as a Lewis base.
-
The Trap: In the reaction mixture, an equilibrium exists between the Pd-Phosphine complex and a Pd-Product complex. Standard washes remove free Pd salts but fail to break the strong Pd-N(pyrazole) dative bond.
-
The Fix: You must introduce a "Super-Ligand"—a scavenger with a binding constant (
) orders of magnitude higher than the pyrazole-Pd interaction.
Scavenger Selection Strategy
User Query: "Which scavenger should I use? There are too many options (Thiol, DMT, Urea)."
Recommendation: For pyrazoles and other "sticky" N-heterocycles, generic thiol scavengers often struggle because the Pd is electronically stabilized by the heterocycle.
The Scavenger Hierarchy
| Scavenger Type | Functional Group | Best For | Mechanism | Compatibility |
| Si-DMT | Dimercaptotriazine | Pyrazoles, Pyridines | Chelation (Tridentate) | Organic/Aqueous |
| Si-Thiol | Propylthiol | General Pd(0)/Pd(II) | Binding (Monodentate) | Universal |
| Si-TAAcOH | Triamine Tetraacetic Acid | Pd(II) Salts | Chelation (EDTA-like) | Water/MeOH |
| Activated Carbon | Carbon Matrix | Bulk Removal (Crude) | Adsorption | Messy (Avoid if possible) |
Critical Insight: For pyrazole couplings, Si-DMT (SiliaMetS® DMT or equivalent) is the industry "Gold Standard." The triazine ring offers a rigid scaffold that allows multiple sulfur/nitrogen atoms to chelate the Pd simultaneously, breaking the pyrazole-Pd bond more effectively than a flexible single thiol chain.
Experimental Protocols
Protocol A: The "Scavenger Screening" Workflow
Use this when developing a scalable process.
Reagents:
-
Crude reaction mixture (post-workup).[1]
-
Scavengers: Si-Thiol, Si-DMT, Si-TMT.[2]
-
Solvent: THF, DMF, or MeOH (Must solubilize the product completely).
Step-by-Step:
-
Dissolution: Dissolve crude product in 10 volumes of solvent.
-
Loading: Add 4 equivalents of scavenger (relative to the initial Pd catalyst loading, not the residual).
-
Why 4 eq? Kinetics.[3] You need a localized excess to drive the equilibrium.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature is often too slow for N-heterocycles. Heat provides the activation energy to dissociate the Pd-Pyrazole complex.
-
-
Filtration: Filter through a 0.45 µm PTFE disc or a fine frit.
-
Analysis: Digest a defined aliquot and analyze via ICP-MS.
Protocol B: Crystallization with Additives (The "Polishing" Step)
Use this for final API purification.
-
Dissolution: Dissolve crude solid in crystallization solvent (e.g., EtOH/Water).
-
Additive: Add N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) (0.5 eq relative to Pd).
-
Process: Heat to reflux to dissolve. Cool slowly.
-
Mechanism: The additive binds Pd in the mother liquor, preventing it from co-crystallizing with the pyrazole product.
-
Filtration: Collect crystals and wash heavily with cold solvent.
Visualizing the Remediation Workflow
The following diagram illustrates the decision logic for purifying N-heterocycles.
Caption: Decision tree for selecting between scavenging, adsorption, and crystallization workflows based on product solubility and initial impurity levels.
Regulatory & Safety FAQ
Q: What is the hard limit for Palladium in my final compound? A: Refer to ICH Q3D (R2) guidelines.
-
Oral Administration: PDE (Permitted Daily Exposure) is 100 µ g/day .[4]
-
Example: If max daily dose is 10g, limit is 10 ppm. If dose is 1g, limit is 100 ppm.
-
-
Parenteral (Injectable): PDE is 10 µ g/day . This usually requires <1-2 ppm limits.
Q: Can I just use Activated Carbon (Charcoal)? A: You can, but proceed with caution.
-
Pros: Cheap, removes bulk Pd.
-
Cons: "Messy." Carbon fines can pass through filters, contaminating the final product with black specks. It also has non-specific binding, meaning it might absorb your pyrazole product, lowering yield.
-
Tip: Use "dust-free" carbon cartridges or immobilized carbon (e.g., Ecosorb) rather than loose powder.
Q: Why do I see "Colloidal Pd" mentioned in literature? A: As the reaction finishes, Pd atoms aggregate into nanoparticles (Pd black). These are not truly dissolved but are suspended.
-
Troubleshooting: Scavengers (chemical binding) work best on soluble Pd. If you have colloidal Pd, a simple Celite filtration before adding the scavenger can extend the life of your expensive scavenger resin.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
-
SiliCycle Application Note. (2024). Metal Scavenging Solutions: Removal of Palladium from Nitrogen Heterocycles.[5]
-
ICH Expert Working Group. (2022). ICH Q3D (R2): Guideline for Elemental Impurities.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1][6]
-
Biotage. (2023).
Sources
Validation & Comparative
Comprehensive 1H NMR Comparison Guide: 5-Formyl-1H-pyrazole-3-carboxylic Acid and Structural Analogues
In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks like 5-formyl-1H-pyrazole-3-carboxylic acid are critical for synthesizing kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. However, the commercial procurement and synthetic isolation of substituted pyrazoles are frequently complicated by the presence of regioisomers (e.g., 4-formyl variants) or incomplete deprotection products (e.g., ethyl esters).
This guide provides an authoritative, comparative analysis of the
Structural and Electronic Causality in Pyrazole H NMR
The interpretation of pyrazole
The Shielding and Deshielding Dynamics
In an unsubstituted 1H-pyrazole ring, the electron density is highest at the C-4 position, making the H-4 proton the most shielded. Conversely, positions C-3 and C-5 are adjacent to the electronegative nitrogen atoms, resulting in significant deshielding. As established in comprehensive multinuclear NMR studies, the chemical shifts of
When analyzing 5-formyl-1H-pyrazole-3-carboxylic acid , the singular remaining ring proton is located at C-4. Although it is flanked by two strong electron-withdrawing groups (the carboxylic acid at C-3 and the formyl group at C-5), it still resonates relatively upfield (typically around 7.4 ppm ) because it is not directly adjacent to the ring nitrogens.
In stark contrast, its regioisomer, 4-formyl-1H-pyrazole-3-carboxylic acid , features its remaining proton at the C-5 position. The combined deshielding effect of the adjacent nitrogen atom and the highly electron-withdrawing formyl group at C-4 pushes this H-5 proton significantly downfield to approximately 8.4 ppm .
Tautomerism and Exchangeable Protons
Pyrazoles exhibit annular tautomerism (rapid proton exchange between N-1 and N-2). In highly polar, hydrogen-bonding solvents like DMSO-
Comparative H NMR Data Analysis
To objectively differentiate the target compound from its structural analogues, we must compare their diagnostic peaks. The table below summarizes the quantitative
| Compound | Aldehyde (-CHO) | Pyrazole C-H | Exchangeable (-COOH / -NH) | Aliphatic Signals |
| 5-formyl-1H-pyrazole-3-carboxylic acid | ~10.0 ppm (s, 1H) | ~7.4 ppm (s, 1H, H-4 ) | 13.0 - 14.5 ppm (br s, 2H) | None |
| 4-formyl-1H-pyrazole-3-carboxylic acid (Regioisomer) | ~10.3 ppm (s, 1H) | ~8.4 ppm (s, 1H, H-5 ) | 13.0 - 14.5 ppm (br s, 2H) | None |
| Ethyl 5-formyl-1H-pyrazole-3-carboxylate (Ester Precursor) | ~10.0 ppm (s, 1H) | ~7.4 ppm (s, 1H, H-4 ) | ~14.0 ppm (br s, 1H, NH) | 4.3 ppm (q, 2H)1.3 ppm (t, 3H) |
Note: "s" = singlet, "br s" = broad singlet, "q" = quartet, "t" = triplet.
Diagnostic Workflow for Regioisomer Differentiation
When synthesizing or purchasing these building blocks, a logical decision tree should be applied to the raw NMR data to confirm the regiochemistry and purity.
Diagnostic decision tree for identifying pyrazole derivatives via 1H NMR chemical shifts.
Experimental Protocol for High-Fidelity NMR Acquisition
To ensure a self-validating system, the experimental protocol must account for the high polarity and exchangeable protons of 5-formyl-1H-pyrazole-3-carboxylic acid. Using
Step-by-Step Methodology
-
Sample Preparation (Solvent Selection): Weigh 5–10 mg of the pyrazole derivative. Dissolve completely in 0.6 mL of dry DMSO-
(100.0 atom % D). Causality: DMSO- disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the zwitterionic-like pyrazole network. Using ultra-dry solvent prevents the exchangeable -COOH and -NH signals from being completely suppressed by the HDO water peak. -
Instrument Tuning and Shimming: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual gradient shimming. Self-Validation: Check the full width at half maximum (FWHM) of the DMSO residual quintet at 2.50 ppm; it should be <1.0 Hz.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (d1): Set to 2.0 seconds minimum. Causality: Aldehyde protons often have longer
relaxation times. A sufficient d1 delay ensures accurate quantitative integration between the -CHO proton and the pyrazole C-H proton (expected 1:1 ratio). -
Number of Scans (ns): 16 to 32 scans.
-
Temperature: 298 K.
-
-
Processing and Phasing: Apply a line broadening (LB) of 0.3 Hz. Perform zero-filling to 64k data points. Manually phase the spectrum to ensure the broad exchangeable peaks (>13 ppm) do not distort the baseline.
-
Referencing: Calibrate the spectrum using the central peak of the DMSO-
residual multiplet at exactly 2.50 ppm .
Standardized experimental workflow for high-fidelity 1H NMR acquisition of polar heterocycles.
References
-
Burmistrov, V., et al. (2023). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Journal of Fluorine Chemistry / eScholarship. Available at:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Formylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, pyrazoles and their derivatives hold a prominent position due to their diverse biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 5-formylpyrazole derivatives. By understanding the intricate details of how these molecules break apart in a mass spectrometer, researchers can gain crucial insights into their structure, aiding in identification, isomer differentiation, and the design of new therapeutic agents.
This technical guide moves beyond a simple recitation of fragmentation rules. It delves into the causality behind the observed fragmentation pathways, grounded in the principles of ion stability and reaction mechanisms. We will explore the characteristic cleavages of the pyrazole core, dissect the influence of the 5-formyl substituent, and draw critical comparisons with isomeric and related pyrazole derivatives. All claims are substantiated with experimental data and supported by authoritative references to ensure scientific integrity.
The Pyrazole Core: A Foundation for Fragmentation
Under electron ionization (EI), the pyrazole ring exhibits characteristic fragmentation patterns primarily involving the cleavage of the weak N-N bond and the expulsion of small, stable neutral molecules. The most common fragmentation pathways for the basic pyrazole structure involve the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The specific pathway that predominates is heavily influenced by the nature and position of substituents on the ring. For instance, N-substitution has been shown to suppress the initial cleavage of the N-N bond[1].
The Influence of the 5-Formyl Group: Directing the Fragmentation Cascade
The introduction of a formyl (-CHO) group at the 5-position of the pyrazole ring introduces a new dimension to its fragmentation behavior. The carbonyl group provides a reactive site that can initiate specific cleavage events and influence the overall fragmentation cascade.
Under Electron Ionization (EI-MS), a key initial fragmentation step for aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion, resulting in a prominent [M-1]⁺ peak. Another characteristic fragmentation is the loss of the entire formyl group as a neutral radical (•CHO), leading to an [M-29]⁺ ion.
For 5-formylpyrazole derivatives, we can anticipate a combination of these aldehyde-specific fragmentations alongside the characteristic cleavages of the pyrazole ring. The presence of the formyl group can also influence the propensity for ring cleavage.
Comparative Fragmentation Analysis: 5-Formylpyrazoles vs. Positional Isomers and Related Derivatives
A key aspect of structural elucidation is the ability to distinguish between isomers. Mass spectrometry is a powerful tool for this purpose, as different substitution patterns often lead to distinct fragmentation pathways and relative ion abundances.
5-Formylpyrazole vs. 4-Formylpyrazole Derivatives: A Tale of Two Isomers
While specific data for 5-formylpyrazoles is limited in publicly accessible literature, a detailed analysis of the EI-MS of 1-phenyl-1H-pyrazole-4-carbaldehyde provides an excellent point of comparison. The fragmentation of this isomer is characterized by the initial loss of the formyl radical (•CHO) to form the base peak at m/z 143, corresponding to the 1-phenylpyrazole cation. This is followed by the characteristic fragmentation of the 1-phenylpyrazole core, including the loss of HCN to yield an ion at m/z 116, and the formation of the phenyl cation at m/z 77. A notable fragmentation is the loss of a nitrogen atom from the [M-CHO]⁺ ion to produce a fragment at m/z 129.
Based on general fragmentation principles, we can hypothesize the fragmentation of a 1-phenyl-1H-pyrazole-5-carbaldehyde . The initial loss of the formyl radical (•CHO) to form the 1-phenylpyrazole cation (m/z 143) is also expected to be a major pathway. However, the proximity of the formyl group to the N-1 phenyl substituent may open up alternative fragmentation channels, potentially involving interactions between these two groups, which could lead to different relative abundances of subsequent fragment ions compared to the 4-formyl isomer.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Hypothesized fragmentation pathways of isomeric phenylpyrazole carbaldehydes.
5-Formylpyrazole vs. Pyrazole-5-carboxylic Acid: The Impact of the Carbonyl Oxidation State
Comparing the fragmentation of a 5-formylpyrazole with its corresponding carboxylic acid derivative reveals the influence of the oxidation state of the C-5 substituent. For carboxylic acids, a characteristic fragmentation is the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ ion, and the loss of the entire carboxyl group (•COOH) to yield an [M-45]⁺ ion. The latter is often a prominent peak.
In the case of a hypothetical 1-phenyl-1H-pyrazole-5-carboxylic acid , we would expect to see significant ions at [M-17]⁺ and [M-45]⁺, which would be absent in the spectrum of the 5-formyl analogue. This clear difference in fragmentation provides a reliable method for distinguishing between these two related compounds.
Table 1: Predicted Key Fragment Ions for Comparative Analysis
| Compound | Key Fragmentation | Expected m/z of Fragment Ion |
| 1-Phenyl-1H-pyrazole-5-carbaldehyde | Loss of H• | [M-1]⁺ |
| Loss of •CHO | [M-29]⁺ | |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Loss of •CHO | [M-29]⁺ (often base peak) |
| 1-Phenyl-1H-pyrazole-5-carboxylic acid | Loss of •OH | [M-17]⁺ |
| Loss of •COOH | [M-45]⁺ |
Experimental Protocols
To obtain high-quality mass spectra for the characterization of 5-formylpyrazole derivatives, the following general protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for volatile and thermally stable 5-formylpyrazole derivatives.
-
Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to a value at least 50 units above the expected molecular weight.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} General workflow for GC-EI-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For less volatile or thermally labile derivatives, LC-MS with a soft ionization technique like ESI is preferred.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺.
-
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#FBBC05"];
} Workflow for LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 5-formylpyrazole derivatives is a complex process governed by the interplay between the inherent reactivity of the pyrazole core and the directing influence of the formyl substituent. While a complete picture requires further dedicated studies on a wider range of these compounds, by drawing comparisons with positional isomers and related derivatives, we can establish a predictive framework for their fragmentation behavior. This guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently characterize these important heterocyclic compounds, thereby accelerating the pace of drug discovery and development.
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Kuhn, B. L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. 2018. [Link]
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El-Metwally, A. M. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical Research. 2012, 36(1), 33-36. [Link]
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A Comparative Guide to the Reactivity of 5-Formyl- vs. 5-Methyl-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1][2] Functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-formyl-1H-pyrazole-3-carboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. Understanding the distinct chemical behavior of the electron-withdrawing formyl group versus the electron-donating methyl group is critical for designing efficient synthetic routes and developing novel therapeutics.
Theoretical Framework: The Influence of Substituents on Reactivity
The reactivity of the pyrazole ring and its substituents is fundamentally governed by the electronic effects of the groups at the 5-position.
5-Formyl-1H-pyrazole-3-carboxylic acid features a strongly electron-withdrawing formyl group (-CHO). This group deactivates the pyrazole ring towards electrophilic substitution by pulling electron density away from the ring system.[3] Conversely, it enhances the electrophilicity of the ring carbons, particularly C4, making them more susceptible to nucleophilic attack. The formyl group's electron-withdrawing nature also increases the acidity of the carboxylic acid proton.
5-Methyl-1H-pyrazole-3-carboxylic acid , in contrast, possesses an electron-donating methyl group (-CH3). The methyl group activates the pyrazole ring towards electrophilic substitution by pushing electron density into the ring, thereby stabilizing the intermediate carbocation.[4] This effect is most pronounced at the ortho and para positions relative to the methyl group.[4][5] The electron-donating nature of the methyl group slightly decreases the acidity of the carboxylic acid compared to the unsubstituted analogue.
Comparative Reactivity Analysis
The differing electronic properties of the formyl and methyl groups lead to distinct reactivity profiles for these two molecules.
Reactivity of the Carboxylic Acid Group
The primary reactions of the carboxylic acid group involve nucleophilic acyl substitution, such as esterification and amidation. The reactivity of the carboxyl group is directly related to the electrophilicity of the carbonyl carbon.
-
5-Formyl-1H-pyrazole-3-carboxylic acid: The electron-withdrawing formyl group enhances the electrophilicity of the carboxylic acid's carbonyl carbon, making it more reactive towards nucleophiles. This translates to faster reaction rates and potentially higher yields in esterification and amidation reactions.
-
5-Methyl-1H-pyrazole-3-carboxylic acid: The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon, rendering it less reactive in nucleophilic acyl substitution reactions compared to its formyl-substituted counterpart.
Reactivity of the Pyrazole Ring
The pyrazole ring can undergo various reactions, including electrophilic and nucleophilic substitutions.
-
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation):
-
5-Formyl-1H-pyrazole-3-carboxylic acid: The deactivated ring is less reactive towards electrophiles. Harsher reaction conditions are typically required to achieve substitution.
-
5-Methyl-1H-pyrazole-3-carboxylic acid: The activated ring is more reactive towards electrophiles, facilitating substitution under milder conditions. The methyl group directs incoming electrophiles primarily to the C4 position.[6]
-
-
Nucleophilic Aromatic Substitution:
-
5-Formyl-1H-pyrazole-3-carboxylic acid: The electron-deficient ring is more susceptible to nucleophilic attack, particularly if a suitable leaving group is present.
-
5-Methyl-1H-pyrazole-3-carboxylic acid: The electron-rich ring is less reactive towards nucleophiles.
-
Reactivity of the 5-Substituent
The formyl and methyl groups themselves are reactive functional groups that can undergo a variety of transformations.
-
Reactions of the Formyl Group: The aldehyde functionality of 5-formyl-1H-pyrazole-3-carboxylic acid is a versatile handle for a wide range of reactions, including:
-
Oxidation: to the corresponding carboxylic acid (pyrazole-3,5-dicarboxylic acid).
-
Reduction: to the corresponding alcohol (5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid).
-
Reductive Amination: to form various secondary and tertiary amines.
-
Wittig Reaction and related olefination reactions: to form alkenes.
-
Condensation Reactions (e.g., Knoevenagel, Aldol): to form new carbon-carbon bonds.[7]
-
-
Reactions of the Methyl Group: The methyl group of 5-methyl-1H-pyrazole-3-carboxylic acid is generally less reactive than the formyl group. However, it can undergo:
-
Oxidation: under strong oxidizing conditions (e.g., KMnO4) to yield the corresponding carboxylic acid.[8]
-
Halogenation: via free-radical mechanisms at the methyl position.
-
Deprotonation: with a strong base to form a carbanion, which can then react with electrophiles.
-
Experimental Data and Protocols
The following tables summarize typical reaction conditions and expected outcomes for key transformations of the two title compounds.
Table 1: Comparative Reactivity in Esterification
| Starting Material | Reagent | Catalyst | Conditions | Expected Outcome |
| 5-Formyl-1H-pyrazole-3-carboxylic acid | Methanol | H2SO4 (cat.) | Reflux, 4h | High yield of methyl 5-formyl-1H-pyrazole-3-carboxylate |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | Methanol | H2SO4 (cat.) | Reflux, 8h | Moderate yield of methyl 5-methyl-1H-pyrazole-3-carboxylate |
Experimental Protocol: Fischer Esterification
This protocol provides a general method for comparing the esterification rates of the two pyrazole derivatives.
Caption: Workflow for Fischer Esterification.
Table 2: Comparative Reactivity in Electrophilic Bromination
| Starting Material | Reagent | Catalyst | Conditions | Expected Outcome |
| 5-Formyl-1H-pyrazole-3-carboxylic acid | NBS | None | Acetic Acid, 80°C, 12h | Low to no yield of 4-bromo-5-formyl-1H-pyrazole-3-carboxylic acid |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | NBS | None | Acetic Acid, RT, 2h | High yield of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid |
NBS: N-Bromosuccinimide
Experimental Protocol: Electrophilic Bromination
This protocol outlines a method to compare the susceptibility of the pyrazole ring to electrophilic attack.
Caption: Workflow for Electrophilic Bromination.
Conclusion
The choice between 5-formyl- and 5-methyl-pyrazole-3-carboxylic acid as a starting material has profound implications for subsequent chemical transformations.
-
5-Formyl-1H-pyrazole-3-carboxylic acid is the preferred building block when the synthetic strategy involves:
-
Facile modification of the carboxylic acid group.
-
Introduction of nucleophiles to the pyrazole ring.
-
Elaboration of the C5 position via reactions of the aldehyde.
-
-
5-Methyl-1H-pyrazole-3-carboxylic acid is advantageous for syntheses that require:
-
Electrophilic substitution on the pyrazole ring.
-
A more robust carboxylic acid group that is less prone to side reactions.
-
The introduction of a methyl group, which can be beneficial for modulating lipophilicity and metabolic stability in drug candidates.[9]
-
By understanding the fundamental principles of substituent effects and leveraging the distinct reactivity profiles of these two valuable building blocks, researchers can devise more efficient and targeted synthetic strategies for the discovery and development of novel pyrazole-based compounds.
References
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Synthesis of Heterocyclic Compounds by Ring Transformations of 2-Formyl Pentose Glycals. (2025, August 7). [Link]
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Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions. (n.d.). PMC. [Link]
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The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N-Heterocycles? (2025, July 1). ResearchGate. [Link]
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Late-Stage C(sp3)–H Methylation of Drug Molecules. (n.d.). PMC. [Link]
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The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? (n.d.). PMC. [Link]
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Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. [Link]
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HETEROCYCLES, Vol. (2011, July 21). [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025, July 1). PMC. [Link]
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Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025, October 16). [Link]
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Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020, May 31). PMC. [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). CCS Chemistry - Chinese Chemical Society. [Link]
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Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2025, May 20). RSC Publishing. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021, September 23). MDPI. [Link]
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PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. [Link]
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[Salts of 5-methylpyrazole-3-carboxylic acid with basically substituted adenine derivatives. Identification and lipolysis inhibitory activity (author's transl)]. (n.d.). PubMed. [Link]
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Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed. [Link]
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5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. (n.d.). PubChem. [Link]
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Overall reaction of the pyrazole ring formation. (n.d.). ResearchGate. [Link]
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5-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 854699-16-4. (n.d.). [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris. [Link]
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5-Methylpyrazole-3-carboxylic Acid. The Potent Hypoglycemic Metabolite of 3,5-Dimethylpyrazole in the Rat. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
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Synthesis of pyrazole‐5‐carboxylic acid (84);... (n.d.). ResearchGate. [Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009, June 1). PubMed. [Link]
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Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016, February 27). [Link]
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Assessing the Reactivity of Aldehydes and Ketones. (2021, July 11). YouTube. [Link]
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Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. (n.d.). PubMed. [Link]
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A Comparative Guide to the Crystal Structure Analysis of 5-formyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Pyrazole Derivative
5-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it serves as a versatile building block for the synthesis of more complex pharmaceutical agents and coordination polymers. The precise three-dimensional arrangement of its atoms in the solid state—its crystal structure—governs critical properties such as solubility, stability, bioavailability, and intermolecular interactions. Understanding this structure is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the engineering of novel materials.
Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal gold standard for determining the atomic arrangement of a crystalline solid.[4][5] It provides a complete, three-dimensional picture of the molecule, including precise bond lengths, bond angles, and the nature of intermolecular interactions like hydrogen bonding.[4][6]
Why SC-XRD is the Preferred Method
The power of SC-XRD lies in its ability to provide an unambiguous solution of the crystal structure.[4] Unlike spectroscopic methods that give averaged information about a bulk sample, SC-XRD maps the electron density of a single, highly ordered crystal. This high-resolution data allows for the precise localization of each non-hydrogen atom and, in many cases, hydrogen atoms as well, which is crucial for understanding tautomeric forms and hydrogen-bonding networks common in pyrazole derivatives.[1][7]
Experimental Workflow and Causality
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol: SC-XRD
-
Crystal Growth:
-
Dissolve the purified 5-formyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture) to near saturation.
-
Employ slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment. High-quality crystals are often obtained over several days to weeks.[8]
-
Causality: Slow crystal growth is paramount as it allows molecules to pack in a highly ordered lattice, minimizing defects that would degrade diffraction quality.
-
-
Data Collection:
-
Select an optically clear, well-formed crystal (ideal size ~0.1-0.3 mm) under a microscope.[5]
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a modern diffractometer, typically with Mo or Cu X-ray sources. The crystal is rotated while diffraction patterns are recorded on a detector.[5]
-
-
Structure Solution and Refinement:
-
The collected data is processed to yield a reflection file (.hkl).
-
Software like Olex2 or SHELXTL is used to solve the structure.[9][10][11] The initial step uses direct methods to find the positions of the heaviest atoms, providing a preliminary structural model.[9]
-
The model is then refined using a least-squares method with software like SHELXL.[12] This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[12]
-
Hydrogen atoms are typically located in the difference Fourier map and refined.
-
Self-Validation: The quality of the final structure is assessed using metrics like the R1 value (should be < 5% for good quality data), goodness-of-fit (GooF, should be close to 1), and a clean difference electron density map.[13] Final validation is performed using the IUCr's CheckCIF service.[13]
-
Part 2: Alternative and Complementary Techniques
While SC-XRD is definitive, obtaining suitable single crystals can be a major bottleneck.[8] In such cases, other methods provide valuable, albeit less complete, structural information.
A. Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used on a polycrystalline (powder) sample.[14][15] Instead of a single diffraction pattern, it generates a one-dimensional diffractogram representing the average of all crystal orientations.
Comparison with SC-XRD:
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | Microcrystalline powder (mg) |
| Information Yield | Absolute 3D atomic structure, bond lengths/angles, intermolecular interactions.[4] | Crystal system, unit cell parameters, phase purity, crystallinity.[14][15] |
| Primary Use Case | De novo structure determination.[4] | Phase identification, quality control, polymorphism screening.[14] |
| Limitations | Crystal growth can be difficult/impossible. | Cannot typically solve a new, unknown structure for a molecule of this complexity.[15] |
PXRD Experimental Workflow:
Caption: General Workflow for Powder X-ray Diffraction.
B. Computational Modeling (Density Functional Theory - DFT)
Computational methods, particularly DFT, are powerful predictive tools that complement experimental data.[16][17][18] They can be used to:
-
Predict the most stable molecular conformation.
-
Calculate theoretical PXRD patterns to aid in experimental data analysis.
-
Explore potential hydrogen-bonding motifs and crystal packing arrangements.[19]
Synergy with Experimental Data: DFT calculations can provide a theoretical model of the 5-formyl-1H-pyrazole-3-carboxylic acid molecule. This model's geometry (bond lengths, angles) can be compared against the experimental SC-XRD data to validate both the experimental result and the computational method.[17] Furthermore, the calculated vibrational spectra (IR, Raman) from DFT can be cross-referenced with experimental spectra for a more comprehensive characterization.
Part 3: Data Synthesis and Comparative Analysis
For a related compound, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , crystal structure analysis revealed an interplay of strong O–H⋯O, C–H⋯N and C–H⋯F hydrogen bonds creating a complex three-dimensional network.[2] We can anticipate that 5-formyl-1H-pyrazole-3-carboxylic acid would exhibit a similarly rich hydrogen-bonding environment, likely involving:
-
Carboxylic acid dimers: A classic R²₂(8) homosynthon formed via O-H···O bonds.
-
Pyrazole-Carboxylic Acid Chains: N-H···O or O-H···N interactions linking molecules into chains or ribbons, a common motif in pyrazole-carboxylic acids.[1][3]
A hypothetical comparison of data that could be obtained for our target molecule is presented below.
| Parameter | SC-XRD (Expected) | PXRD (Expected) | DFT (Calculated) |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic / Orthorhombic | Provides coordinates for a predicted unit cell. |
| Space Group | e.g., P2₁/c | Determined with difficulty | N/A |
| Unit Cell (a, b, c, β) | Precise values (e.g., a=9.5Å, b=9.6Å, c=11.6Å, β=106°) | Approximate values from indexing | Predicted values |
| Key Bond Length (C=O) | ~1.21 Å | Not directly measurable | ~1.20 Å |
| Key Bond Length (C-O) | ~1.32 Å | Not directly measurable | ~1.34 Å |
| H-Bonding Motif | Definitive identification (e.g., O-H···N chain) | Inferred from packing | Predicted stable motifs |
Conclusion
For an unambiguous and complete structural elucidation of 5-formyl-1H-pyrazole-3-carboxylic acid, Single-Crystal X-ray Diffraction (SC-XRD) is the indispensable technique . It provides the high-resolution, three-dimensional data necessary to understand the molecule's conformation and its critical intermolecular interactions, which are fundamental to its function in drug development and materials science.
Powder X-ray Diffraction (PXRD) serves as an excellent complementary tool for rapid phase identification, purity assessment, and analysis when single crystals are unavailable. Computational DFT methods offer powerful predictive capabilities, allowing for the theoretical exploration of structure and properties that can guide and validate experimental work. The most robust characterization is achieved through a synergistic application of these techniques, leveraging the strengths of each to build a comprehensive structural understanding.
References
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The Largest Curated Crystal Structure Database - CCDC . Cambridge Crystallographic Data Centre. Available at: [Link]
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Overview of Powder X-ray Diffraction (PXRD) . Creative Biostructure. Available at: [Link]
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Cambridge Structural Database - Wikipedia . Wikipedia. Available at: [Link]
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User guide to crystal structure refinement with SHELXL . Sheldrick, G. M. Available at: [Link]
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X-Ray powder diffraction | Science | Research Starters - EBSCO . Available at: [Link]
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A Guide to Using the SHELXTL Crystallographic Software Package . Girolami, G. S. University of Illinois. Available at: [Link]
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A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains . Limbach, H. H., et al. Journal of the American Chemical Society. Available at: [Link]
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CCDC | Chemistry World . Chemistry World. Available at: [Link]
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Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction . Cambridge University Press & Assessment. Available at: [Link]
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The Cambridge Structural Database . Groom, C. R., et al. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
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Structure Solution and Refinement with Olex2: A guide for Chem 435 Students . IMSERC. Available at: [Link]
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The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State . Claramunt, R. M., et al. Molecules. Available at: [Link]
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The SHELX-97 Manual . Sheldrick, G. M. Available at: [Link]
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SHELXTL Software Reference Manual . Bruker AXS Inc. Available at: [Link]
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Structure Solution and Refinement with Olex2: A guide for Chem 432 Students . IMSERC. Available at: [Link]
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Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 . YouTube. Available at: [Link]
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SCXRD: Producing the crystal structure Software: Olex2 . EdShare. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . Creative Biostructure. Available at: [Link]
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OLEX2: A complete structure solution, refinement and analysis program . Dolomanov, O. V., et al. Journal of Applied Crystallography. Available at: [Link]
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Synthesis, characterization and DFT study of a new family of pyrazole derivatives . ResearchGate. Available at: [Link]
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Advanced crystallisation methods for small organic molecules . Pulham, C. R., et al. Chemical Society Reviews. Available at: [Link]
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Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative . Naveen, S., et al. Journal of Molecular Structure. Available at: [Link]
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Introduction to X-ray analysis using the diffraction method . The Chem Connections Homepage. Available at: [Link]
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Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns . Malvern Panalytical. Available at: [Link]
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X-ray diffraction and structure analysis Introduction . Available at: [Link]
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Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate . Fun, H. K., et al. Acta Crystallographica Section E. Available at: [Link]
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Synthesis, crystal structure, spectroscopic characterization, DFT calculations...of novel pyrazolopyranopyrimidine derivatives . Al-Majid, A. M., et al. Journal of Molecular Structure. Available at: [Link]
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Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives . ResearchGate. Available at: [Link]
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3,5-Pyrazoledicarboxylic acid monohydrate . Pan, L., et al. Acta Crystallographica Section C. Available at: [Link]
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ShelXle Download Page . Hübschle, C. B., et al. Available at: [Link]
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Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography . Nango, E., et al. Nature Chemistry. Available at: [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives . ResearchGate. Available at: [Link]
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About Single X-ray Diffraction . University of Waterloo. Available at: [Link]
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Single-crystal X-ray Diffraction . SERC (Carleton). Available at: [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of Pyrazole-3-Carboxylic Acid Ligands
An In-Depth Technical Guide
Introduction: The Significance of Pyrazole-3-Carboxylic Acid Ligands
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] Specifically, pyrazole-3-carboxylic acid and its analogues have garnered significant attention as versatile ligands in coordination chemistry.[3] Their ability to form stable complexes with a wide range of metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group makes them valuable building blocks for creating novel metal-organic frameworks (MOFs), catalysts, and bioactive compounds.[3][4][5] The development of new drugs and functional materials based on these ligands necessitates a thorough understanding of their electronic properties, for which Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an indispensable analytical tool.
This guide provides a comparative analysis of the UV-Vis absorption spectra of various pyrazole-3-carboxylic acid ligands. We will explore the fundamental electronic transitions, detail a robust experimental protocol for spectral acquisition, and analyze how structural modifications—such as substituent effects and metal coordination—influence the absorption characteristics. This information is critical for researchers and drug development professionals seeking to rationally design and characterize new pyrazole-based compounds.
Fundamentals of Electronic Transitions in Pyrazole Systems
The UV-Vis absorption spectrum of a molecule originates from the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals upon the absorption of ultraviolet or visible light. In pyrazole-3-carboxylic acid ligands, the primary electronic transitions observed are:
-
π → π* (pi to pi-star) Transitions: These are high-energy transitions that occur in molecules containing π-bonds, such as aromatic and heterocyclic rings.[6][7] The pyrazole ring, being an aromatic heterocycle, exhibits strong π → π* absorption bands, typically in the far UV region (below 250 nm).[8] Conjugation with other aromatic systems or chromophores can shift these bands to longer wavelengths (a bathochromic shift).[7]
-
n → π* (n to pi-star) Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to an antibonding π* orbital.[7] These transitions are typically of lower energy and intensity than π → π* transitions and appear at longer wavelengths.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure. Functional groups on the pyrazole ring can act as auxochromes , modifying the absorption of the primary chromophore (the pyrazole ring system).[7]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by electron-donating groups (e.g., -OH, -NH2) or an extension of the conjugated system.[7]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often caused by electron-withdrawing groups (e.g., -NO2, -CF3) or by solvents that can stabilize the ground state.[7][9]
Standardized Protocol for UV-Vis Spectral Acquisition
To ensure data comparability across different ligands, a standardized experimental protocol is crucial. The following procedure outlines the key steps for acquiring high-quality UV-Vis absorption spectra.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis analysis of pyrazole ligands.
Step-by-Step Methodology
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the ligand and is transparent in the desired wavelength range (typically >200 nm). Methanol, ethanol, and acetonitrile are common choices.[10][11][12]
-
Stock Solution Preparation: Accurately weigh a small amount of the pyrazole-3-carboxylic acid ligand and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1.0 mM).
-
Working Solution Preparation: Dilute the stock solution to a working concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. A typical concentration range is 0.01–0.05 mM.[10]
-
Instrument Setup: Use a dual-beam spectrophotometer. Set the desired wavelength range (e.g., 200–500 nm) and a scan speed.
-
Baseline Correction: Fill two 10 mm path-length quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument.
-
Sample Measurement: Replace the solvent in the sample cuvette with the ligand working solution. Record the absorption spectrum.
-
Data Processing: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm.
Comparative Analysis of UV-Vis Spectra
Parent Compound: 1H-Pyrazole-3-Carboxylic Acid
The parent compound, 1H-pyrazole-3-carboxylic acid, serves as our baseline. Its UV spectrum is characterized by a strong absorption band in the far UV region, corresponding to the π → π* transition of the pyrazole ring.[11][13] Theoretical and experimental studies show this absorption occurs at approximately 203-220 nm.[8][11]
Effect of Substituents
The electronic nature of substituents on the pyrazole ring significantly modulates the UV-Vis absorption spectrum.
-
Phenyl Substitution: Attaching a phenyl group, for instance at the N1 position, extends the π-conjugated system. This leads to a significant bathochromic (red) shift of the π → π* transition. For example, the ethyl ester of 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid shows a λmax around 250-275 nm.[14]
-
Electron-Donating vs. Electron-Withdrawing Groups: As observed in phenylazopyrazole systems, adding an electron-donating group (EDG) like -OCH3 can cause a slight blue shift, while electron-withdrawing groups (EWG) such as -NO2 or -CF3 typically result in a red shift of the primary absorption band.[12][15] This is because EWGs can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), reducing the HOMO-LUMO energy gap for the π → π* transition.
Effect of Metal Coordination
Coordinating the pyrazole-3-carboxylic acid ligand to a metal ion is a primary application, and this process profoundly alters the electronic spectrum.
-
Shift in Ligand-Based Transitions: Upon coordination, the ligand's intrinsic π → π* and n → π* transitions are often shifted. This shift is typically bathochromic (to longer wavelengths).[16][17] For example, the absorption bands of dipyridylpyrazole ligands show a red-shift upon complexation with silver(I) ions.[16]
-
Appearance of Charge-Transfer Bands: More significantly, new absorption bands may appear. These are often Metal-to-Ligand Charge-Transfer (MLCT) or Ligand-to-Metal Charge-Transfer (LMCT) bands, which are generally broad and occur at longer wavelengths than the ligand's internal transitions. The color of many transition metal complexes is due to these charge-transfer bands.[18] Studies on Cu(II), Co(II), and Ni(II) complexes with pyrazole-based ligands show the appearance of new absorption maxima upon complexation.[17]
Data Summary Table
The following table summarizes the UV-Vis absorption data for selected pyrazole-3-carboxylic acid ligands and their derivatives, illustrating the effects discussed.
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference(s) |
| Pyrazole | None | Gas Phase | ~203 | 5.44 x 103 | [8] |
| 1H-Pyrazole-3-carboxylic acid | 3-COOH | Methanol | ~220 | Not Reported | [11] |
| Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate | 1-Phenyl, 3-COOEt, 5-Oxo | Ethanol | ~270 | ~1.5 x 104 (log ε ≈ 4.18) | [14] |
| 1-(2-pyridyl)pyrazole-3-carboxylic acid amide derivatives | 1-(2-pyridyl), 3-CONHR | Acetonitrile | 260 - 320 | Not Reported | [10] |
| Dipyridylpyrazole Ligand (pypz R(16)py) | Alkoxyphenyl, Dipyridyl | CH2Cl2 | ~310 | Not Reported | [16] |
| Silver(I) Complex of pypz R(16)py | Ligand + Ag+ | CH2Cl2 | ~325 | Not Reported | [16] |
Conclusion
UV-Vis spectroscopy is a powerful and accessible technique for the characterization of pyrazole-3-carboxylic acid ligands. The absorption spectra provide critical insights into the electronic structure of these molecules. Key takeaways from this guide include:
-
The parent pyrazole system exhibits a strong π → π* transition in the far UV range.
-
Substituents and the extension of conjugation (e.g., adding phenyl rings) cause predictable bathochromic or hypsochromic shifts in the absorption maxima, allowing for the tuning of electronic properties.
-
Coordination to metal ions typically induces a red shift in the ligand's internal electronic transitions and can lead to the appearance of new, informative charge-transfer bands.
By understanding these principles and employing a standardized experimental approach, researchers can effectively use UV-Vis spectroscopy to validate molecular design, confirm metal complex formation, and probe the structure-property relationships that are vital for advancing the fields of drug discovery and materials science.
References
- Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). Source Not Available.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (2015).
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.
- Pyrazole-3-carboxylic acid. SpectraBase.
- UV-Vis absorption and normalised emission spectra of the pyrazole...
- UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu.
- Pyrazole-3-carboxylic acid | Biochemical Reagent. MedchemExpress.com.
- Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience.
- Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. (2020). Physical Chemistry Research.
- Iron complexes of tris(pyrazolyl)ethane ligands methylated in the 3-, 4-, and 5-positions. ScienceDirect.
- Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals.
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). PubMed Central.
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Source Not Available.
- Ultraviolet and Visible Spectroscopy. Source Not Available.
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- 18. staff.buffalostate.edu [staff.buffalostate.edu]
Comparative Reactivity Guide: 5-Formyl-1H-pyrazole-3-carboxylic Acid vs. Ethyl Ester Derivative
Executive Summary In the design of pharmaceuticals and advanced materials like Metal-Organic Frameworks (MOFs), the 3,5-disubstituted 1H-pyrazole scaffold is a highly versatile building block[1]. However, choosing between 5-formyl-1H-pyrazole-3-carboxylic acid and its protected derivative, ethyl 5-formyl-1H-pyrazole-3-carboxylate , fundamentally dictates the success of downstream functionalization. This guide provides an in-depth mechanistic comparison of their reactivity, supported by experimental data from state-of-the-art MOF linker synthesis[2].
Structural & Electronic Causality
The reactivity divergence between the free acid and the ethyl ester is driven by two primary physicochemical factors: hydrogen bonding networks and proton acidity.
-
Solubility and Intermolecular Forces: The 3 exists as a zwitterionic-like, highly polar molecule that forms strong intermolecular hydrogen bonds[3]. This results in poor solubility in standard organic solvents (e.g., THF, DCM), necessitating high-boiling, polar aprotic solvents like DMF or DMSO. Conversely, the 4 disrupts this hydrogen-bonding network, unlocking excellent solubility in volatile organic solvents, which is critical for low-temperature organometallic reactions[4].
-
Nucleophilic Interference (The "Acidic Sink"): The carboxylic acid proton (
) acts as a potent electrophile. When exposed to basic carbon nucleophiles—such as Grignard reagents or Wittig ylides—the free acid rapidly protonates the reagent[5]. This not only destroys the nucleophile but also generates an insoluble carboxylate salt, halting the desired addition at the aldehyde. The ethyl ester effectively masks this acidic sink, allowing orthogonal reactivity at the formyl group.
Divergent Reactivity Profiles
Caption: Divergent reactivity pathways of the ethyl ester versus the free carboxylic acid.
Quantitative Reactivity Comparison
| Reaction / Property | 5-Formyl-1H-pyrazole-3-carboxylic acid | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | Mechanistic Causality |
| Solubility | Poor in THF/DCM; requires DMF/DMSO | Excellent in THF, DCM, EtOAc | Esterification breaks the strong intermolecular H-bond network of the free acid. |
| Wittig Olefination | Low yield (<10%); reagent quenching | High yield (65%); clean conversion | Acidic proton destroys the basic ylide, precipitating an unreactive carboxylate salt. |
| Amide Coupling | Excellent; direct activation (e.g., HATU) | Poor; requires prior hydrolysis | Free acid is primed for activation by coupling reagents; esters resist direct aminolysis. |
| N-Alkylation | Poor selectivity; competitive O-alkylation | High selectivity for pyrazole N-alkylation | Carboxylate anion competes with pyrazole nitrogen for electrophiles. Ester protects the carboxylate. |
Application Case Study: MOF Linker Synthesis
In the development of MOF-LA2-1 for atmospheric water harvesting, researchers required the extended linker (E)-5-(2-carboxyvinyl)-1H-pyrazole-3-carboxylic acid (H2PZVDC)[2].
Attempting a direct Wittig olefination on the free acid is synthetically unviable due to the aforementioned ylide quenching. Instead, the 2 was utilized as the starting material[2]. The ester provides the necessary solubility in dry THF and protects the carboxylate moiety, allowing the methyl (triphenylphosphoranylidene)acetate ylide to selectively attack the aldehyde[5]. Following the carbon-carbon bond formation, a simple base-catalyzed saponification yields the final dicarboxylic acid[5].
Self-Validating Experimental Protocols
The following protocols outline the validated two-step synthesis of the H2PZVDC linker, demonstrating the strategic use of the ethyl ester[5].
Caption: Step-by-step synthetic workflow for MOF linker H2PZVDC utilizing the ethyl ester.
Protocol A: Selective Wittig Olefination Objective: Form the vinyl extension without compromising the pyrazole core.
-
Preparation: Charge a 100-mL round-bottom flask with ethyl 5-formyl-1H-pyrazole-3-carboxylate (1.5 g, 8.9 mmol, 1.0 equiv.) and dry THF (50 mL) under an argon atmosphere[5].
-
Thermal Control: Cool the mixture to –10 °C using an acetone/ice bath. Causality: The low temperature controls the exothermic addition of the ylide, minimizing side reactions and improving the E/Z selectivity[5].
-
Ylide Addition: Portion-wise add methyl (triphenylphosphoranylidene)acetate (3.5 g, 10.5 mmol, 1.2 equiv.).
-
Propagation: Allow the reaction to warm to room temperature over a period of 15 hours.
-
Isolation: Concentrate under reduced pressure. Isolate the desired E-isomer via column chromatography (acetone/hexane 1:5,
= 0.1). Yield: 1.3 g (65%)[5].
Protocol B: Base-Catalyzed Saponification Objective: Deprotect the ester to yield the active MOF linker.
-
Reaction Setup: Dissolve the diester intermediate (1.3 g, 5.8 mmol, 1.0 equiv.) in MeOH (50 mL)[5].
-
Hydrolysis: Add aqueous NaOH solution (20 mL, 1.5 M, 5.0 equiv.). Heat the mixture at 50 °C in an oil bath.
-
Validation Check: Monitor by TLC. The reaction is typically complete within 2 hours when the non-polar diester spot disappears[5].
-
Self-Purifying Precipitation: Concentrate the solution under reduced pressure to remove MeOH. Dropwise add 5 M HCl until the solution reaches pH 2–3. Causality: Adjusting to pH 2-3 ensures full protonation of the dicarboxylate. Because the free acid is highly insoluble in water (due to strong H-bonding), it crashes out of solution as a pure white powder, acting as a self-purifying step[5].
-
Filtration: Filter the precipitate, wash thoroughly with
(4 × 10 mL) and MeOH (1 × 5 mL), and dry in vacuo at 50 °C. Yield: 1.0 g (95%)[5].
References
- Matrix Fine Chemicals. 5-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 854699-16-4.
- American Elements. Ethyl 5-Formylpyrazole-3-carboxylate | CAS 93290-12-1.
- Zheng, Z., et al. (2023). MOF Linker Extension Strategy for Enhanced Atmospheric Water Harvesting. ACS Central Science / NIH PMC.
- Knowledge UChicago. Supporting Information: Synthesis of (E)-5-(2-carboxyvinyl)-1H-pyrazole-3-carboxylic acid (H2PZVDC).
- Zheng, Z. (2024). Enhanced Atmospheric Water Harvesting in Metal-Organic Frameworks. UC Berkeley eScholarship.
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- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
Distinguishing Regioisomers of Substituted Pyrazoles by NOESY NMR
Executive Summary
The regioselective N-substitution of pyrazoles is a notorious bottleneck in medicinal chemistry. The reaction typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers, which are often difficult to distinguish by standard 1D
While X-ray crystallography is definitive, it is low-throughput. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) offers a rapid, solution-state alternative by detecting through-space spatial proximity (< 5 Å). This guide outlines a robust workflow to distinguish pyrazole regioisomers using NOESY, comparing its efficacy against HMBC and 1D methods.
The Regioisomer Challenge
When a 3-substituted pyrazole (tautomeric mixture) undergoes N-alkylation, two products are possible based on which nitrogen acts as the nucleophile:
-
1,3-Isomer (Sterically Unhindered): The N-substituent (
) is distal to the C3-substituent ( ). The N-substituent is spatially adjacent to the proton at C5 ( ). -
1,5-Isomer (Sterically Crowded): The N-substituent (
) is proximal to the C5-substituent ( ).
The Analytical Gap:
-
1D
H NMR: Chemical shifts are predictive but not absolute. Solvent effects can invert expected shielding patterns. -
HMBC: Requires analyzing 3-bond (
) vs 4-bond ( ) couplings, which can be ambiguous in heteroaromatic systems where coupling constants vary significantly. -
NOESY: Provides a direct "ruler" to measure the distance between the N-substituent and the group at position 5.
Methodology Deep Dive: NOESY
Mechanism of Action
NOESY relies on cross-relaxation between nuclear spins that are close in space, regardless of the bond connectivity. The signal intensity is proportional to
-
Positive NOE: Observed for small molecules (
Da) in non-viscous solvents. -
Zero NOE: Possible for mid-sized molecules (
Da).[1][2] Mitigation: Use ROESY.[1]
Experimental Protocol
Objective: Maximize the NOE signal between the N-alkyl protons and the C5-substituent (or H5).
Step 1: Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves S/N but increases viscosity (potentially shifting the NOE regime).
-
Solvent:
or .[3] Degassing is critical to remove paramagnetic oxygen, which accelerates relaxation and quenches NOE signals. Bubble or Ar for 5 minutes.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: noesygpph (Gradient-selected NOESY with phase sensitive detection).
-
Mixing Time (D8/mix): 500–800 ms for small molecules.
-
Too short (< 300 ms): Weak signals.[4]
-
Too long (> 1 s): Spin diffusion (false correlations via multi-step transfers).
-
-
Relaxation Delay (D1): 2–3 seconds (Must allow full relaxation;
). -
Scans (NS): Minimum 16, typically 32–64 for clear off-diagonal peaks.
Step 3: Data Processing[4][5]
-
Window Function: Sine-bell squared (QSINE, SSB=2) in both dimensions to suppress truncation artifacts.
-
Phasing: Critical. Diagonal peaks should be phased negative (or positive), and cross-peaks must have the same sign as the diagonal for Exchange (EXSY) or the opposite sign for NOE (depending on MW and software convention). For small molecules, NOE cross-peaks are usually opposite to the diagonal.[1]
Comparative Analysis: NOESY vs. Alternatives
| Feature | NOESY | HMBC ( | X-Ray | |
| Primary Mechanism | Through-space (Dipolar coupling) | Through-bond (Scalar coupling) | Through-bond (Scalar coupling) | Electron density diffraction |
| Key Advantage | Direct geometric proof of proximity. | Defines connectivity; no distance ambiguity. | Definitive N-assignment. | Absolute configuration. |
| Key Limitation | Requires protons on substituents; artifacts (COSY). | Low sensitivity (requires cryoprobe or | Requires single crystal. | |
| Throughput | High (30–60 mins). | High (30–60 mins). | Low (Hours/Overnight).[6] | Very Low (Days/Weeks). |
| Ambiguity Risk | Medium (Spin diffusion, overlap). | Medium (Ambiguous coupling paths). | Low. | None. |
Case Study: Distinguishing 1,3- vs 1,5-Dimethyl-3-Phenylpyrazole
Scenario: Methylation of 3-phenyl-5-methylpyrazole. Target: Determine if the Methyl is at N1 (1,5-isomer) or N2 (1,3-isomer).
Isomer A: 1,5-Dimethyl-3-phenylpyrazole
-
Structure: N-Methyl is at position 1. Phenyl is at position 3. Methyl is at position 5.
-
Geometry: The N-Methyl group is spatially crowded against the C5-Methyl group.
-
NOESY Prediction: Strong cross-peak between N-Me (
) and C5-Me ( ) . -
HMBC Check: N-Me couples to C5 (quaternary).
Isomer B: 1,3-Dimethyl-5-phenylpyrazole
-
Structure: N-Methyl is at position 1. Methyl is at position 3.[7] Phenyl is at position 5.
-
Geometry: The N-Methyl group is spatially crowded against the Phenyl ring (ortho-protons) .
-
NOESY Prediction: Strong cross-peak between N-Me (
) and Ph-ortho protons ( ) . -
HMBC Check: N-Me couples to C5 (quaternary).
Note: If C5 is unsubstituted (H5), Isomer A (1,3-disubstituted) shows NOE between N-Me and H5.
Visualizations
Workflow: Structural Elucidation of Pyrazoles
Caption: Decision matrix for assigning pyrazole regiochemistry, prioritizing NOESY for rapid screening.
Interaction Map: 1,3 vs 1,5 Isomer NOE Patterns
Caption: Visualizing critical through-space interactions. Red arrows indicate diagnostic NOE signals.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Foces-Foces, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. Link
-
López, C., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Molecules, 11, 731-740. Link
-
Marino, J. P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10335. Link
-
University of Ottawa NMR Facility. (n.d.). 2D NMR Experiments: NOESY. Link
Sources
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Stanford University NMR Facility [web.stanford.edu]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
Thermal Stability Analysis (TGA) of Pyrazole-Based MOF Linkers: A Comparative Guide
Executive Summary
Objective: This guide evaluates the thermal stability of pyrazole-based Metal-Organic Framework (MOF) linkers, comparing them against industry-standard carboxylate and imidazole alternatives.
Core Insight: Pyrazole-based linkers (e.g., H₂BDP, H₃BTP) typically exhibit superior thermal and chemical stability compared to carboxylates due to the high basicity of the pyrazolate nitrogen (
Comparative Technical Analysis
The Stability Mechanism: Pyrazole vs. Alternatives
Thermal decomposition in MOFs is rarely dictated by the organic linker's melting point alone; it is governed by the bond dissociation energy (BDE) of the metal-linker coordination node.
-
Carboxylates (e.g., Terephthalic acid in MOF-5): Rely on M-O bonds. While electrostatic attraction is strong with high-valent metals (Zr⁴⁺ in UiO-66), the lower
(~4.2) of the conjugate acid makes the bond more susceptible to hydrolysis and thermal cleavage at lower temperatures compared to azolates. -
Imidazolates (e.g., 2-methylimidazole in ZIF-8): Form M-N bonds. With a
of ~18.6, these are robust, but the geometry often exposes the metal center. -
Pyrazolates (e.g., 1,4-benzenedipyrazole): The adjacent nitrogen atoms in the 5-membered ring allow for an
bridging mode (exo-bidentate), bridging two metal centers. This bridging motif creates a "molecular spring" effect, distributing thermal stress across two metal centers rather than one. The high (19.8) ensures a bond with significant covalent character.
Quantitative Performance Comparison
The following table synthesizes TGA decomposition onset temperatures (
| Linker Class | Representative MOF | Linker Structure | Coordination Bond | Chemical Stability Note | |
| Pyrazole | Ni₃(BTP)₂ | 1,3,5-tris(pyrazol-4-yl)benzene | Ni-N (Bridging) | ~510°C | Stable in boiling water (pH 2-14) |
| Pyrazole | Co(BDP) | 1,4-benzenedipyrazole | Co-N (Bridging) | ~400°C | High hydrolytic stability |
| Carboxylate | MOF-5 | 1,4-benzenedicarboxylic acid | Zn-O | ~350-400°C | Moisture sensitive; hydrolyzes easily |
| Carboxylate | UiO-66 | 1,4-benzenedicarboxylic acid | Zr-O | ~500°C | High stability due to Zr⁴⁺ oxophilic strength |
| Imidazole | ZIF-8 | 2-methylimidazole | Zn-N | ~450°C | Chemically stable; thermally comparable |
Critical Analysis: While Zr-carboxylates (UiO-66) rival pyrazolates in pure thermal stability, pyrazolates (like Ni₃(BTP)₂) often offer a broader window of combined thermal and chemical stability (resistance to hydrolysis during wet thermal cycles).
Mandatory Visualization: Stability Logic
The following diagram illustrates the causal pathway from ligand chemistry to macroscopic thermal stability.
Caption: Causal pathway linking ligand basicity and coordination geometry to final MOF thermal and hydrolytic stability.
Experimental Protocol: TGA of Pyrazole-Based MOFs
To obtain reproducible data that distinguishes between solvent loss and framework decomposition , strictly follow this protocol.
Phase 1: Sample Preparation (Crucial)
Context: Pyrazole MOFs are porous. TGA traces often show "ghost" weight loss below 200°C due to trapped solvent (DMF, Ethanol) or moisture. This must be distinguished from linker degradation.
-
Solvent Exchange: Soak the as-synthesized MOF in a low-boiling solvent (e.g., Methanol or Acetone) for 3 days, refreshing the solvent every 24 hours.
-
Activation: Heat the sample under vacuum (10⁻³ mbar) at 100–150°C (depending on solvent) for 12 hours.
-
Validation: Run a preliminary TGA; if weight loss >2% occurs below 200°C, activation is incomplete.
-
Phase 2: TGA Instrumentation Setup[1]
-
Instrument: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo).
-
Crucible: Platinum (preferred for high T) or Alumina (
). Do not use Aluminum pans above 600°C. -
Atmosphere:
-
Nitrogen (
): Standard for determining intrinsic bond stability. Flow rate: 40–60 mL/min. -
Air/Oxygen: Use only if assessing oxidative stability (combustion). Pyrazoles will oxidize/burn, showing lower stability limits than in
.
-
-
Ramp Rate: 5°C/min (High resolution) or 10°C/min (Standard).
Phase 3: Execution & Analysis[1]
-
Blank Run: Run the empty crucible with the same method to subtract buoyancy effects.
-
Sample Load: 5–10 mg. Spread evenly to prevent thermal gradients.
-
The Run: Heat from 30°C to 800°C.
-
Data Processing:
-
Plot Weight % vs. Temperature .
-
Plot Derivative Weight (%/°C) vs. Temperature (DTG) .
-
Identification: The first peak in DTG is solvent; the second major peak (often sharp for crystals) is
(Decomposition).
-
Mandatory Visualization: TGA Workflow
Caption: Step-by-step decision tree for rigorous TGA analysis of porous MOF materials.
References
-
Colombo, V., et al. (2011).[1] High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemical Science. Link
-
Feng, D., et al. (2013). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis. Journal of the American Chemical Society. Link
-
Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society. Link
-
Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences. Link
-
Burtch, N. C., et al. (2014). Water Stability and Adsorption in Metal–Organic Frameworks. Chemical Reviews. Link
Sources
Safety Operating Guide
5-formyl-1H-pyrazole-3-carboxylic acid proper disposal procedures
Comprehensive Safety & Disposal Guide for 5-formyl-1H-pyrazole-3-carboxylic acid
As a Senior Application Scientist, I understand that the value of a chemical reagent extends far beyond its purity. For researchers and drug development professionals utilizing 5-formyl-1H-pyrazole-3-carboxylic acid —a highly versatile pyrazole scaffold critical in the synthesis of kinase inhibitors and anti-inflammatory agents—operational safety and regulatory compliance are paramount.
Mishandling chemical waste not only jeopardizes laboratory safety but also exposes institutions to severe regulatory penalties under the . This guide provides a self-validating, step-by-step operational and disposal protocol designed to seamlessly integrate into your laboratory's Environmental Health and Safety (EHS) framework.
PART 1: Chemical Profiling & Hazard Assessment
Before designing a disposal protocol, we must understand the mechanistic causality behind the compound's hazards. 5-formyl-1H-pyrazole-3-carboxylic acid contains three reactive moieties: an acidic carboxyl group, a nucleophilic pyrazole nitrogen, and an electrophilic formyl (aldehyde) group.
The presence of the formyl group makes the compound susceptible to photo-oxidation, while the pyrazole-carboxylic acid backbone acts as a mild mucosal irritant. Because it lacks halogens (F, Cl, Br, I), it is strictly classified as a Non-Halogenated Organic Waste .
Table 1: Chemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Name | 5-formyl-1H-pyrazole-3-carboxylic acid | N/A |
| CAS Number | 854699-16-4 | Use for SDS tracking and inventory logging. |
| Molecular Formula | C5H4N2O3 | Non-halogenated; requires specific waste segregation. |
| Molecular Weight | 140.10 g/mol | Solid at room temperature; poses dust inhalation risk. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation [1]. |
| Waste Classification | Non-Halogenated Organic Solid | Must be incinerated; STRICTLY PROHIBITED from drain disposal. |
PART 2: Operational Safety & Handling Protocol
Every step in your handling workflow must be a self-validating system to prevent accidental exposure or environmental release.
Step-by-Step Handling Methodology:
-
Engineering Controls: Always handle the dry powder within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: The fine powder form poses a significant inhalation risk (H335). Local exhaust ventilation actively captures aerosolized micro-particles before they reach the operator's breathing zone.
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance against the compound and the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve it.
-
Use tightly sealed safety goggles. Causality: The acidic nature of the compound causes serious eye irritation (H319) upon contact with ocular mucosa.
-
-
Storage: Store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: The formyl group is highly reactive and prone to auto-oxidation into a dicarboxylic acid when exposed to ambient light and atmospheric oxygen.
PART 3: Waste Segregation & Accumulation Workflow
The EPA mandates a strict "Cradle-to-Grave" tracking system for laboratory chemicals [2]. Waste must be managed through designated Accumulation Areas.
Cradle-to-Grave Waste Management Workflow for 5-formyl-1H-pyrazole-3-carboxylic acid
Understanding SAA vs. CAA (40 CFR 262.15):
-
Satellite Accumulation Area (SAA): Waste must be collected at or near the point of generation (e.g., inside your fume hood) [3]. You may accumulate up to 55 gallons of non-acute hazardous waste here. Containers must remain strictly closed unless actively adding waste.
-
Central Accumulation Area (CAA): Once the SAA container is full, it must be dated and moved to the facility's CAA within 3 consecutive calendar days [3].
PART 4: Step-by-Step Disposal Procedures
Never attempt to neutralize this compound in the sink. Dilution is not the solution to pollution, and flushing organic acids down the drain violates local municipal wastewater regulations and EPA guidelines[4].
Protocol A: Disposal of Solid Waste (Unused Chemical & Contaminated Consumables)
-
Collection: Place all unused solid chemical, contaminated weigh boats, and pipette tips into a puncture-resistant, high-density polyethylene (HDPE) container.
-
Labeling: Affix a standardized GHS label reading: "Hazardous Waste - Non-Halogenated Organic Solid (Contains: 5-formyl-1H-pyrazole-3-carboxylic acid)."
-
Segregation: Ensure this container is kept away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic redox reactions with the formyl group.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solvent Solutions)
-
Compatibility Check: If the compound is dissolved in DMSO, DMF, or Methanol, verify that the waste carboy is compatible with the solvent (HDPE or glass is preferred).
-
Transfer: Funnel the liquid into the "Non-Halogenated Organic Liquid Waste" carboy. Causality: Mixing non-halogenated waste with halogenated waste (like DCM or Chloroform) drastically increases the cost of disposal, as halogenated waste requires specialized scrubbing during incineration to prevent toxic dioxin formation.
-
Secondary Containment: Place the waste carboy in a secondary containment tray to capture any micro-spills or leaks.
Protocol C: Empty Container Decontamination
-
Triple-Rinse Rule: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or methanol) to dissolve residual powder.
-
Rinsate Disposal: The rinsate must be collected and disposed of as liquid hazardous waste (Protocol B).
-
Defacing: Once triple-rinsed, deface the original chemical label with a thick marker, label it as "Empty," and dispose of the glass via your institution's clean glass recycling stream.
PART 5: Emergency Spill Response
In the event of a localized bench or floor spill, execute the following protocol to ensure rapid containment without aerosolizing the powder:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Suppress Dust: Do not sweep dry powder. Lightly mist the spilled solid with a compatible solvent (e.g., isopropanol or water) to suppress aerosolization of the irritating dust.
-
Absorb & Collect: Use inert absorbent pads or damp paper towels to wipe up the wetted compound.
-
Dispose: Place all cleanup materials into a heavy-duty hazardous waste bag, seal it, label it as contaminated solid waste, and transfer it to the SAA.
-
Decontaminate: Wash the spill surface with a mild detergent and water to neutralize and remove any residual acidic traces.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3542775, Ethyl 5-formyl-1H-pyrazole-3-carboxylate" (Structural Hazard Proxy). PubChem, [Link]
-
United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, [Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR 262.15 - Satellite accumulation area regulations for small and large quantity generators." eCFR.gov, [Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Guidelines." ACS.org, [Link]
Personal protective equipment for handling 5-formyl-1H-pyrazole-3-carboxylic acid
Topic: Technical Safety & Handling Guide: 5-Formyl-1H-pyrazole-3-carboxylic acid Content Type: Operational Safety & Logistical Protocol Audience: Drug Development Scientists & Laboratory Managers[1]
Executive Summary
5-Formyl-1H-pyrazole-3-carboxylic acid (CAS: 854699-16-4) is a bifunctional heterocyclic building block critical in fragment-based drug discovery (FBDD).[1] Its dual reactivity—stemming from the electrophilic aldehyde and the acidic carboxyl group—makes it a versatile but chemically labile intermediate.
This guide moves beyond generic safety data sheets (SDS). It integrates chemical behavior with operational safety, ensuring that your handling protocols protect both the researcher and the integrity of the compound.
Hazard Architecture: Deconstructing the Risk
To handle this compound safely, one must understand its molecular physiology. We do not just treat it as "irritating"; we treat it based on its functional groups.
| Functional Moiety | Chemical Behavior | Safety/Stability Implication |
| Aldehyde (-CHO) | Susceptible to autoxidation to carboxylic acid; electrophilic.[1] | Sensitizer Risk: Aldehydes can bind proteins. Avoid inhalation. Stability: Requires inert atmosphere storage to prevent degradation. |
| Carboxylic Acid (-COOH) | Proton donor (pKa ~3-4); corrosive to mucous membranes.[1] | Irritant: Direct contact causes immediate skin/eye irritation. Inhalation of dust triggers respiratory distress. |
| Pyrazole Core | Nitrogen-rich heterocycle.[1] | Toxicity: While specific tox data is sparse, pyrazoles are often bioactive. Treat as a potential pharmacological agent (assume potency). |
Core Hazard Classification (GHS):
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves may degrade upon prolonged exposure to the organic solvents often used to dissolve this compound (e.g., DMF, DMSO). The protocol below assumes the solid is being handled or dissolved.
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | The aldehyde functionality poses a sensitization risk.[1] Dust inhalation must be zero.[3][5][6] |
| Hand (Primary) | Nitrile Gloves (Min thickness: 0.11 mm) | Sufficient for solid handling. Change immediately if splashed with solvent solutions. |
| Hand (Secondary) | Double Gloving | Required when dissolving in penetrating solvents like DMSO or DMF to prevent transdermal delivery of the compound. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the fine, electrostatic nature of the powder which can bypass side-shields.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Ensure cuffs are tucked under gloves. |
Operational Protocol: The "Zero-Exposure" Workflow
Objective: Weigh and transfer the compound without generating airborne dust or degrading the aldehyde.[1]
Step 1: Pre-Operational Storage Check[1]
-
Condition: Ensure the container is sealed under Nitrogen or Argon.
-
Temperature: Store at 2–8°C. Aldehydes degrade at room temperature over time.
-
Equilibration: Allow the container to reach room temperature before opening to prevent water condensation, which accelerates hydrate formation.
Step 2: Weighing & Transfer
-
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and a tare vessel with a lid.[1]
-
Anti-Static Measure: Pyrazole acids are often electrostatic. Use an ionizing bar or anti-static gun on the spatula and weighing boat to prevent "jumping" powder.
-
Transfer:
-
Do not dump the powder. Use a micro-spatula to transfer small amounts.
-
Immediately re-cap the stock bottle.
-
If dissolving, add the solvent (e.g., MeOH, DMF) to the vial before removing it from the hood.
-
Step 3: Reaction Setup
-
Inertion: Purge the reaction vessel with Nitrogen/Argon before addition. The 5-formyl group is sensitive to aerobic oxidation.[1]
-
Scavenging: Keep a beaker of 10% aqueous sodium bisulfite (
) nearby. This acts as a specific neutralizer for aldehyde spills (forming the bisulfite adduct).
Visualized Workflows
A. Handling & Synthesis Logic
This diagram illustrates the decision process for maintaining compound integrity and safety during synthesis.
Figure 1: Safe handling workflow emphasizing solvent-dependent PPE changes.
B. Emergency Spill Response
A specific protocol for aldehyde/acid spills.
Figure 2: Spill response decision tree. Note the neutralization step specifically for acidic/aldehyde residues.
Disposal & Waste Management
Strict adherence to local environmental regulations (RCRA in US, REACH in EU) is mandatory.[1]
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream. The aldehyde group can react exothermically.
-
Segregate into "Halogen-Free Organic Waste" containers (unless halogenated solvents were used).[1]
-
-
Neutralization (Optional but Recommended):
-
Before disposal, small amounts of residue can be treated with aqueous Sodium Bisulfite (
) to quench the aldehyde, followed by Sodium Carbonate ( ) to neutralize the carboxylic acid.
-
-
Final Disposal:
References
-
Matrix Fine Chemicals. 5-Formyl-1H-pyrazole-3-carboxylic acid Product Data & Safety. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid (Analogous Hazard Data). Link
-
PubChem. Compound Summary: Pyrazole-3-carboxylic acid derivatives. Link
-
University of British Columbia. Laboratory Chemical Waste Disposal Guide. Link
Sources
- 1. 5-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 854699-16-4 [matrix-fine-chemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. capotchem.com [capotchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
